C22 Sphingomyelin
Description
Properties
IUPAC Name |
[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H91N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h36,38,43-44,48H,6-35,37,39-42H2,1-5H3,(H-,46,49,50,51)/b38-36+/t43-,44+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJANLYCZUNFSE-TWKUQIQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H91N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347488 | |
| Record name | N-(Docosanoyl)-sphing-4-enine-1-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
787.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012103 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94359-12-3 | |
| Record name | N-(Docosanoyl)-sphing-4-enine-1-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SM(d18:1/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012103 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
N-Docosanoyl-Sphingosylphosphorylcholine: Structural Dynamics, Biological Signaling, and Formulation Protocols
This guide provides an in-depth technical analysis of N-docosanoyl-sphingosylphosphorylcholine (C22:0 Sphingomyelin), a critical lipid species in membrane biology and drug delivery.[1]
Executive Summary
N-docosanoyl-sphingosylphosphorylcholine (C22:0 SM; SM d18:1/22:0) is a very long-chain fatty acid (VLCFA) sphingomyelin species.[1] Unlike its shorter counterparts (e.g., C16:0 SM), C22:0 SM exhibits unique phase behavior characterized by interdigitation —a phenomenon where the long acyl chain penetrates the opposing membrane leaflet.[2] This property is pivotal in coupling the outer and inner membrane leaflets, thereby regulating signal transduction pathways associated with apoptosis and metabolic disorders (e.g., hepatic steatosis). In drug development, C22:0 SM is increasingly utilized in liposomal formulations to enhance bilayer stability and prolong the retention of hydrophilic chemotherapeutics.
Molecular Architecture & Physicochemical Properties
Chemical Identity[1][3][4]
-
IUPAC Name: N-docosanoyl-D-erythro-sphingosylphosphorylcholine[1][3]
-
Molecular Formula: C45H91N2O6P[3]
-
Molecular Weight: 787.2 g/mol
-
Lipid Maps ID: LMSD: LM_SP0301
Structural Components
The molecule consists of three distinct functional domains:
-
Hydrophilic Headgroup: Phosphocholine (zwitterionic).[1]
-
Interfacial Backbone: Sphingosine (d18:1) providing the amide linkage and the 3-OH group for hydrogen bonding.
-
Hydrophobic Tail: A saturated docosanoic acid (Behenic acid, C22:[1]0) chain.[1][7][8]
Phase Behavior and Interdigitation
The length mismatch between the sphingosine base (18 carbons) and the N-acyl chain (22 carbons) is the defining physical characteristic of C22:0 SM.
-
Phase Transition Temperature (Tm): ~46–48°C.[1]
-
Note: While Tm typically increases with chain length, the mismatch in C22:0 and C24:0 SMs leads to a "leveling off" effect compared to PC lipids.
-
-
Packing Parameter: > 0.5 (Truncated Cone/Cylinder).
-
Membrane Mechanics: The C22:0 chain extends beyond the hydrophobic midplane of the bilayer, interdigitating with the acyl chains of the opposing leaflet. This leaflet coupling increases membrane viscosity and creates highly stable lipid raft domains (Liquid-ordered phase,
).[1]
Visualization: Structural Hydrophobicity & Interdigitation
Figure 1: Structural schematic of C22:0 SM highlighting the extension of the C22:0 acyl chain across the bilayer midplane, facilitating interleaflet coupling.
Biological Significance & Signaling[1][10][11]
Lipid Rafts and Leaflet Coupling
C22:0 SM is a major component of "lipid rafts" (detergent-resistant membranes).[1] Its interdigitation is a primary mechanism for transmitting signals from the outer leaflet (where SM resides) to the inner leaflet (cytosolic side).
-
Mechanism: The protruding C22 tail interacts with inner leaflet lipids (e.g., Phosphatidylserine), creating trans-bilayer nanodomains.[1]
-
Function: This alignment clusters receptor proteins (e.g., Insulin Receptor, Fas Receptor) and facilitates efficient signal transduction.
Pathological Biomarker
-
Hepatic Steatosis (HCV): Elevated plasma levels of C22:0 SM are significantly correlated with the severity of hepatic steatosis in patients with chronic Hepatitis C infection. It serves as a biomarker for lipid metabolic dysregulation in the liver.
-
Metabolic Syndrome: High levels of circulating VLCFA-SMs (C22:0, C24:[1][9]0) are associated with insulin resistance and increased cardiovascular risk, distinguishing them from shorter-chain SMs (C16:[1]0) which may have different associations.
Application in Drug Delivery (Liposomes)
C22:0 SM is superior to egg-SM or C16:0 SM for formulating "rigid" liposomes intended for the delivery of hydrophilic drugs (e.g., Doxorubicin, Vinorelbine).[1]
Formulation Advantages
| Property | Effect of C22:0 SM (vs. Egg SM) | Benefit |
| Bilayer Thickness | Increased (~5–6 nm) | Reduces permeability to small molecules.[1] |
| Transition Temp (Tm) | Higher (~47°C) | Remains solid/ordered at body temp (37°C).[1] |
| Hydrolysis Resistance | High | Resists rapid degradation by serum sphingomyelinases.[1] |
| Drug Retention | Enhanced | Prevents leakage of encapsulated cargo during circulation. |
Experimental Protocols
Protocol A: Preparation of C22:0 SM/Cholesterol Liposomes
Objective: Create stable, unilamellar vesicles (LUVs) for drug encapsulation.
Reagents:
-
C22:0 Sphingomyelin (Powder, >98% purity).[1]
-
Cholesterol (Recrystallized).[1]
-
Chloroform/Methanol (2:1 v/v).[1]
-
Hydration Buffer (e.g., HBS: 20mM HEPES, 150mM NaCl, pH 7.4).[1]
Workflow:
-
Dissolution: Dissolve C22:0 SM and Cholesterol (molar ratio 55:45) in Chloroform/Methanol (2:1) in a round-bottom flask.
-
Why: High cholesterol content is required to eliminate gel-phase packing defects and ensure a liquid-ordered phase.[1]
-
-
Drying: Evaporate solvent under nitrogen stream, then vacuum desiccate for >4 hours.
-
Critical: Complete solvent removal is essential to prevent bilayer destabilization.[1]
-
-
Hydration: Add pre-warmed Hydration Buffer (60°C).[1] Vortex vigorously for 30 mins at 60°C.
-
Why 60°C? You must exceed the Tm of C22:0 SM (~47°C) to ensure the lipids are fluid enough to form vesicles.
-
-
Freeze-Thaw: Subject the suspension to 5 cycles of freezing (liquid N2) and thawing (60°C water bath).
-
Why: This equilibrates the solute distribution and creates large unilamellar vesicles (LUVs).
-
-
Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate filter using a heated extruder (set to 60°C).
Visualization: Liposome Extrusion Workflow
Figure 2: Workflow for generating C22:0 SM liposomes. Temperature control (>Tm) is critical during hydration and extrusion steps.
Protocol B: LC-MS/MS Quantification of C22:0 SM
Objective: Quantify C22:0 SM in biological plasma or tissue samples.[1]
Methodology:
-
Extraction: Modified Bligh & Dyer method.
-
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18).[1]
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.
-
-
Mass Spectrometry (MS):
References
-
Li, J.F., et al. (2014).[1] "Elevated plasma sphingomyelin (d18:1/22:0) is closely related to hepatic steatosis in patients with chronic hepatitis C virus infection."[1] European Journal of Clinical Microbiology & Infectious Diseases.
-
Slotte, J.P. (2013).[1] "Biological functions of sphingomyelins." Progress in Lipid Research.
-
Kinoshita, M., et al. (2022).[1][6] "Impact of sphingomyelin acyl chain heterogeneity upon properties of raft-like membranes." Biochimica et Biophysica Acta (BBA) - Biomembranes.
-
Cayman Chemical. "C22 Sphingomyelin (d18:1/22:[1]0) Product Information."
-
Avanti Polar Lipids. "Phase Transition Temperatures for Glycerophospholipids and Sphingolipids."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Ordered Raft Domains Induced by Outer Leaflet Sphingomyelin in Cholesterol-Rich Asymmetric Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. metabolomicscentre.ca [metabolomicscentre.ca]
- 5. proteincentre.com [proteincentre.com]
- 6. Impact of sphingomyelin acyl chain heterogeneity upon properties of raft-like membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LIPID MAPS [lipidmaps.org]
- 8. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 9. The Dark Side of Sphingolipids: Searching for Potential Cardiovascular Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
The Biophysical Imperative: C22-Sphingomyelin in Lipid Raft Dynamics
The following technical guide details the biophysical and functional role of C22-Sphingomyelin (Behenoyl-SM) in lipid raft formation.
Content Type: Technical Whitepaper Audience: Biophysicists, Cell Biologists, and Drug Discovery Scientists
Executive Summary
Lipid rafts—liquid-ordered (
The Structural Basis of C22-SM Function
Sphingomyelin is not a monolith; it is a mixture of species defined by their N-acyl chain lengths. The two most dominant species in mammalian plasma membranes are C16:0 (Palmitoyl) and C24:0/C24:1 (Lignoceryl/Nervonoyl), with significant populations of C22:0 (Behenoyl).
The Hydrophobic Mismatch
The functional divergence of C22-SM stems from the mismatch between its sphingosine base and its fatty acid tail.
-
Sphingosine Backbone: Typically C18.
-
C16-SM: The C16 fatty acid matches the length of the sphingosine base. The molecule fits entirely within the outer leaflet.
-
C22-SM: The C22 fatty acid is significantly longer than the sphingosine base. This creates a "hydrophobic overhang" of approximately 4–6 carbons.
The Interdigitation Mechanism
In a symmetric bilayer, this overhang would be accommodated by increasing bilayer thickness. However, in the asymmetric plasma membrane (SM in outer leaflet, PE/PS in inner leaflet), C22-SM forces a unique conformation. The extended C22 chain penetrates the bilayer midplane and interdigitates with the acyl chains of the inner leaflet lipids.
Key Consequence: This interdigitation mechanically couples the outer and inner leaflets. It creates a "pinning" effect that reduces lateral diffusion and stabilizes the
Visualization of Translayer Coupling
The following diagram illustrates the structural difference between C16-SM (decoupled) and C22-SM (coupled/interdigitated) rafts.
Figure 1: Mechanism of Interdigitation. C22-SM (Red) penetrates the midplane, coupling with the inner leaflet (Blue), whereas C16-SM (Yellow) remains isolated in the outer leaflet.
Comparative Biophysics: C16 vs. C22
The following table summarizes the quantitative differences between palmitoyl (C16) and behenoyl (C22) sphingomyelin in model membranes (DOPC/SM/Cholesterol mixtures).
| Feature | C16-SM (Palmitoyl) | C22-SM (Behenoyl) | Impact on Raft Stability |
| Phase Transition ( | ~41°C | ~48–52°C | Higher |
| Bilayer Thickness | ~4.5 nm | ~5.2 nm | Increased thickness drives hydrophobic mismatch-based protein sorting. |
| Interdigitation | Negligible | Significant | Critical for coupling outer leaflet rafts to inner leaflet signaling proteins (e.g., Src kinases). |
| Cholesterol Interaction | Moderate | High | C22-SM shields cholesterol more effectively, reducing its desorption rate. |
| GPI-AP Sorting | Poor | Efficient | Only VLCSMs (C22/C24) effectively recruit GPI-anchored proteins into rafts. |
Experimental Framework
To study C22-SM specifically, researchers must move beyond generic "brain SM" (which is a mix) and use synthetic or purified species.
Protocol: Giant Unilamellar Vesicle (GUV) Formation
Objective: Visualize phase separation (
Reagents:
-
DOPC (Liquid disordered matrix)
-
Synthetic C22:0 Sphingomyelin (Avanti Polar Lipids)
-
Dyes: Rho-PE (partitions to
), Naphtho-pyrene (partitions to )
Methodology (Electroformation):
-
Lipid Mix: Prepare a mixture of DOPC/C22-SM/Chol (40:40:20 molar ratio) in chloroform at 1 mg/mL.
-
Deposition: Spread 10 µL of lipid solution onto indium tin oxide (ITO) coated glass slides. Desiccate for 1 hour under vacuum to remove solvent.
-
Chamber Assembly: Assemble the electroformation chamber with a 2 mm spacer. Fill with 300 mM sucrose solution (osmolarity matched to observation buffer).
-
Electroformation: Connect to a function generator.
-
Apply 10 Hz, 1.5 V (peak-to-peak) for 2 hours at 60°C (Must be >
of C22-SM).
-
-
Cooling: Slowly cool to room temperature (1°C/min) to allow domain nucleation.
-
Observation: Transfer GUVs to an observation chamber containing glucose (to sink vesicles) and image via Confocal Microscopy.
-
Expected Result: Distinct dark domains (C22-SM/Chol rafts) excluding Rho-PE, surrounded by a bright fluid phase.
-
Protocol: Detergent-Free Raft Isolation
Objective: Isolate C22-enriched rafts without the artifactual aggregation caused by Triton X-100.
Rationale: Cold detergents can artificially induce domain coalescence. A sodium carbonate method is preferred for native-like analysis.
Workflow:
-
Lysis: Homogenize cells (e.g., HeLa transfected with GPI-GFP) in 500 mM Na₂CO₃ (pH 11.0) with protease inhibitors.
-
Sonication: Sonicate briefly (3x 10s bursts) to shear membranes.
-
Gradient Prep: Mix 1 mL lysate with 1 mL 90% sucrose (in MBS buffer). Overlay with 2 mL 35% sucrose and 1 mL 5% sucrose.
-
Centrifugation: Spin at 180,000 x g for 18 hours at 4°C (SW55Ti rotor).
-
Fractionation: Collect 12 fractions from top to bottom.
-
Analysis:
-
Lipidomics: Extract lipids from fractions 4-5 (Raft/Light fractions). Quantify C22-SM vs C16-SM via LC-MS/MS.
-
Western Blot: Probe for Flotillin-1 (Raft marker) and Transferrin Receptor (Non-raft marker).
-
Experimental Logic Diagram
The following Graphviz diagram outlines the decision tree for selecting the correct isolation method based on the research question.
Figure 2: Workflow for Raft Isolation. Selecting between detergent-based (DRM) and detergent-free methods is critical for accurately assessing C22-SM function.
Biological Significance: Why C22 Matters
The presence of C22-SM is not merely structural; it is a regulatory checkpoint.
-
GPI-Anchored Protein Sorting: GPI-anchored proteins (e.g., CD59, Prion protein) lack a transmembrane domain. They rely entirely on the lipid environment for sorting. Studies show that C16-SM is insufficient to retain GPI-APs in rafts during trafficking from the Golgi to the plasma membrane. The high order provided by C22/C24-SM is required to "dissolve" the saturated GPI lipid anchor, effectively sorting these proteins into apical transport vesicles.
-
Signal Transduction (The "Raft-Cluster" Model): Signaling receptors (e.g., BCR, TCR) often require clustering to fire. The interdigitation of C22-SM creates stable nanodomains that pre-cluster these receptors or slow their diffusion, increasing the probability of ligand-induced dimerization.
-
Pathology: Alterations in the C16/C22 ratio are observed in metabolic diseases. A decrease in VLCSMs (C22/C24) leads to "leaky" rafts, failing to compartmentalize signaling, which is linked to insulin resistance and neurodegeneration.
References
-
Niemelä, P. S., et al. (2006). "Influence of Chain Length and Unsaturation on Sphingomyelin Bilayers." Biophysical Journal.[9] Available at: [Link]
-
Ramasamy, S., &wait, R. (2007). "Sphingomyelin chain length influences the distribution of GPI-anchored proteins in rafts in supported lipid bilayers."[11] Molecular Membrane Biology. Available at: [Link]
- Slotte, J. P. (2013). "Biological functions of sphingomyelins." Progress in Lipid Research. (Contextual grounding on VLCSM function).
-
Pinto, S. N., et al. (2011). "Lipid Raft Composition Modulates Sphingomyelinase Activity and Ceramide-Induced Membrane Physical Alterations."[1] Biophysical Journal.[9] Available at: [Link]
-
Lorent, J. H., et al. (2017).[12] "Plasma membranes are asymmetric in lipid unsaturation, packing and protein shape." Nature Chemical Biology. (Foundational text on membrane asymmetry and interdigitation).
Sources
- 1. Lipid Raft Composition Modulates Sphingomyelinase Activity and Ceramide-Induced Membrane Physical Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingomyelin Structure Influences the Lateral Diffusion and Raft Formation in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparison of the biophysical properties of racemic and d-erythro-N-acyl sphingomyelins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Comparison of the biophysical properties of - ProQuest [proquest.com]
- 7. Interdigitation of long-chain sphingomyelin induces coupling of membrane leaflets in a cholesterol dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It [frontiersin.org]
- 9. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.abo.fi [research.abo.fi]
- 11. Sphingomyelin chain length influences the distribution of GPI-anchored proteins in rafts in supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential regulation of cellular functions by the C-termini of transmembrane 4 L six family proteins in 2- or 3-dimensional environment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanistic Basis of C22 Sphingomyelin Accumulation
Title: Deciphering C22 Sphingomyelin Accumulation in Acid Sphingomyelinase Deficiency: A Technical Guide to Lipidomic Profiling and Enzymatic Assays
Abstract: Niemann-Pick disease types A and B, collectively known as Acid Sphingomyelinase Deficiency (ASMD), are severe lysosomal storage disorders driven by mutations in the SMPD1 gene. The resulting enzymatic bottleneck prevents the hydrolysis of sphingomyelin into ceramide, leading to toxic intracellular accumulation of specific sphingolipid species, notably C22 sphingomyelin (SM d18:1/22:0). For researchers and drug development professionals evaluating enzyme replacement therapies (ERT) or gene therapies, the precise quantification of these very-long-chain sphingolipids is a critical pharmacokinetic and pharmacodynamic endpoint. This whitepaper details the mechanistic causality of C22 sphingomyelin accumulation and provides self-validating, step-by-step protocols for its quantification using LC-MS/MS and complementary enzymatic assays.
Sphingomyelin is the most abundant sphingolipid in mammalian cell membranes, playing pivotal roles in signal transduction, apoptosis, and myelin sheath formation[1]. It is synthesized via the transfer of phosphorylcholine from phosphatidylcholine to a ceramide backbone[2].
In a healthy cellular state, acid sphingomyelinase (ASM) localizes to the lysosome, where it hydrolyzes sphingomyelin back into ceramide and phosphorylcholine[3]. However, in ASMD, deficient ASM activity creates a severe metabolic roadblock[4]. Because sphingomyelin species are highly hydrophobic, their inability to be degraded leads to progressive accumulation within the lysosomal compartments of the mononuclear phagocyte system, driving hepatosplenomegaly and neurodegeneration[1][2].
C22 sphingomyelin, characterized by a sphingoid base and a 22-carbon fatty acyl chain (SM d18:1/22:0), is of particular interest. Its very-long-chain structure makes it highly lipophilic and prone to forming rigid microdomains within the lysosomal membrane when accumulated, further disrupting vesicular trafficking and initiating secondary cascades like aberrant autophagy and ceramide-mediated signaling disruption[5][6].
Metabolic bottleneck of C22 Sphingomyelin in ASMD.
Analytical Workflows: LC-MS/MS Quantification
To evaluate the efficacy of targeted therapeutics, researchers must quantify C22 sphingomyelin with high specificity. Because biological matrices contain dozens of isobaric lipid species, traditional thin-layer chromatography (TLC) lacks the resolution required for specific acyl-chain quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) is the gold standard[7].
The causality of the MS/MS approach lies in collision-induced dissociation (CID): when C22 sphingomyelin (precursor m/z 787.7) is fragmented, it reliably yields a phosphorylcholine headgroup ion (m/z 184.1)[5]. Monitoring this specific transition allows for absolute quantification against a stable isotope-labeled internal standard.
Table 1: LC-MS/MS MRM Transitions for Sphingomyelin Profiling
| Lipid Species | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Biological Relevance |
| C16 Sphingomyelin | 703.6 | 184.1 | 25 | Abundant structural lipid; elevated in ASMD |
| C22 Sphingomyelin | 787.7 | 184.1 | 28 | Very-long-chain target; specific biomarker[5] |
| C24 Sphingomyelin | 815.7 | 184.1 | 28 | Major component of myelin; neuro-biomarker[5] |
| [²H₄] C22 Ceramide (IS) | 626.6 | 264.3 | 30 | Internal standard for extraction validation[8] |
Protocol 1: High-Throughput Lipid Extraction and LC-MS/MS Analysis
This protocol utilizes a single-phase protein precipitation method. The deliberate addition of the internal standard prior to extraction creates a self-validating system; any matrix suppression or physical loss during centrifugation is mathematically corrected by the analyte-to-internal standard ratio[8][9].
Step 1: Matrix Preparation & Spiking
-
Aliquot 50 µL of plasma or tissue homogenate (normalized to 1 mg/mL protein) into a 1.5 mL low-bind microcentrifuge tube.
-
Spike the sample with 10 µL of a stable isotope-labeled internal standard working solution (e.g., [²H₄]Cer(22:0) or deuterated SM at 1 µg/mL). Causality: Spiking before solvent addition ensures the IS undergoes the exact same thermodynamic partitioning as the endogenous C22 SM.
Step 2: Protein Precipitation & Extraction
-
Add 400 µL of ice-cold extraction solvent (Isopropanol:Water, 90:10 v/v, containing 0.1% formic acid)[8].
-
Vortex vigorously for 2 minutes. Causality: Isopropanol effectively disrupts non-covalent lipid-protein interactions (e.g., lipoproteins) while maintaining the solubility of highly hydrophobic C22 chains.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 250 µL of the lipid-rich supernatant to an autosampler vial equipped with a glass insert.
Step 3: LC-MS/MS Acquisition
-
Column: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) maintained at 40°C[10].
-
Mobile Phases:
-
Phase A: Water with 2 mM ammonium formate and 0.2% formic acid.
-
Phase B: Methanol (or Isopropanol) with 1 mM ammonium formate and 0.2% formic acid[10].
-
-
Gradient: Run a ballistic gradient from 50% B to 100% B over 8 minutes. Causality: The increasing organic composition overcomes the high retention factor of the C22 acyl chain, ensuring a sharp, symmetrical chromatographic peak.
-
Detection: Operate the triple quadrupole in positive ESI mode, monitoring the m/z 787.7 → 184.1 transition for C22 SM[5].
LC-MS/MS workflow for C22 Sphingomyelin quantification.
Complementary Validation: Acid Sphingomyelinase Functional Assay
While LC-MS/MS quantifies the result of the disease (lipid accumulation), confirming the driver of the disease requires measuring ASM enzymatic activity. Modern diagnostic and research laboratories have transitioned from radiolabeled substrates to fluorimetric assays using artificial substrates like 6-hexadecanoylamino-4-methylumbelliferyl-phosphorylcholine (HMU-PC)[11].
Protocol 2: Fluorimetric ASM Activity Assay
This assay is self-validating through the use of an acidic buffer (pH 5.2) which selectively activates lysosomal ASM while suppressing neutral sphingomyelinases located in the plasma membrane.
-
Substrate Preparation: Dissolve HMU-PC in a substrate buffer (0.1 mol/L sodium acetate, pH 5.2) containing 0.2% (w/v) synthetic sodium taurocholate[11]. Causality: Taurocholate acts as a detergent to form mixed micelles, presenting the highly hydrophobic substrate to the water-soluble ASM enzyme in a physiologically relevant manner.
-
Incubation: Combine 10 µL of tissue homogenate or leukocyte lysate with 20 µL of the HMU-PC substrate solution. Incubate at 37°C for 2 hours.
-
Termination: Stop the reaction by adding 200 µL of 0.2 mol/L glycine–NaOH buffer (pH 10.7)[11]. Causality: The high pH instantly denatures the ASM enzyme, halting the reaction, and simultaneously deprotonates the liberated 4-methylumbelliferone (4-MU), maximizing its fluorescence quantum yield.
-
Detection: Measure fluorescence at Ex: 360 nm / Em: 460 nm. Calculate specific activity (pmol/hr/mg protein) against a standard curve of free 4-MU.
Implications for Drug Development
The dual-axis approach of quantifying both ASM activity and C22 sphingomyelin accumulation provides a robust framework for evaluating ASMD therapeutics. In pre-clinical murine models (e.g., Smpd1 knockout mice), successful enzyme replacement therapy must not only restore ASM activity in peripheral blood but also demonstrate penetration into deep tissues (liver, spleen, lung) by showing a statistically significant reduction in C22 sphingomyelin levels via LC-MS/MS[3][5]. Furthermore, because C22 SM is a stable, measurable analyte, it serves as a reliable longitudinal biomarker for clinical trial pharmacodynamics, bridging the gap between genetic diagnosis and phenotypic rescue.
References
1.3 2.2 3.1 4. 5 5.7 6.6 7. 10 8.8 9. 4 10.11 11.9
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. NP-MRD: Showing NP-Card for SM(d18:1/22:0) (NP0091915) [np-mrd.org]
- 3. An enzymatic assay for quantifying sphingomyelin in tissues and plasma from humans and mice with Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nnpdf.org [nnpdf.org]
- 5. Acid Sphingomyelinase Deficiency Ameliorates Farber Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid sphingomyelinase-dependent autophagic degradation of GPX4 is critical for the execution of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
The Biophysical Divide: A Technical Guide to C22 and C16 Sphingomyelin and Their Impact on Membrane Fluidity
Executive Summary
The acyl chain composition of sphingomyelin (SM) is a critical determinant of biological membrane properties, with profound implications for cellular function, signaling, and the development of therapeutic strategies. This guide provides an in-depth technical analysis of the biophysical differences between two key sphingomyelin species: C16:0 (palmitoyl) sphingomyelin and the very-long-chain C22:0 (behenoyl) sphingomyelin. We explore the fundamental principles governing how a mere six-carbon difference in acyl chain length dramatically alters membrane fluidity, lipid packing, and the formation of specialized microdomains. By elucidating the causality behind these differences and providing detailed experimental protocols, this document serves as a vital resource for researchers and drug development professionals seeking to understand and manipulate membrane dynamics.
Introduction: The Significance of Sphingomyelin Acyl Chain Diversity
Sphingomyelin, a major constituent of mammalian cell membranes, is not a single molecular entity but a family of lipids characterized by a ceramide core (sphingosine linked to a fatty acid) and a phosphocholine headgroup.[1][2] While the headgroup is constant, the length and saturation of the N-linked acyl chain vary significantly, typically ranging from 16 to 24 carbons.[3] This variation is not random; it is a tightly regulated process with significant functional consequences. C16:0-SM, with its 16-carbon palmitoyl chain, is one of the most common species, while C22:0-SM, a very-long-chain sphingomyelin (VLC-SM), is enriched in specialized membranes like the myelin sheath.[4] Understanding the distinct biophysical contributions of these two species is paramount, as the ratio of long-chain to very-long-chain sphingolipids can dictate the stability of membrane domains, modulate the activity of embedded proteins, and influence pathological processes.[5]
Biophysical Principles: How Acyl Chain Length Governs Membrane Fluidity
Membrane fluidity is a measure of the freedom of movement of lipids and proteins within the lipid bilayer. It is not a uniform property but is influenced by temperature, cholesterol content, and the intrinsic properties of the constituent lipids, particularly their acyl chains.
-
Van der Waals Forces and Lipid Packing: The primary difference imparted by acyl chain length lies in the strength of van der Waals interactions between adjacent lipid tails. The longer C22 acyl chain of behenoyl-SM offers a greater surface area for these attractive, non-covalent interactions compared to the C16 chain of palmitoyl-SM. This results in stronger intermolecular forces, causing the C22-SM molecules to pack together more tightly. This tighter packing leads to a more ordered (less fluid) and less permeable membrane environment.
-
Interaction with Cholesterol and Lipid Rafts: In complex biological membranes, the interplay between sphingolipids and cholesterol leads to the formation of specialized microdomains known as lipid rafts . These are small, dynamic regions enriched in sphingolipids and cholesterol that exist in a liquid-ordered (Lo) phase, which is more tightly packed than the surrounding liquid-disordered (Ld) bulk membrane. The long, saturated acyl chains of sphingomyelins are critical for raft formation. The greater length of the C22 chain in C22-SM promotes the formation of thicker, more stable Lo domains compared to C16-SM. This has significant implications for the recruitment and retention of specific transmembrane proteins and for the regulation of cell signaling pathways.[5]
The following diagram illustrates the fundamental difference in membrane packing between C16-SM and C22-SM.
Caption: C22-SM's longer acyl chains increase van der Waals forces, leading to tighter packing and reduced fluidity compared to C16-SM.
Comparative Biophysical Data
The structural differences between C16-SM and C22-SM translate into measurable differences in key biophysical parameters.
| Biophysical Parameter | C16:0 Sphingomyelin (Palmitoyl) | C22:0 Sphingomyelin (Behenoyl) | Causality & Significance |
| Acyl Chain Length | 16 Carbons | 22 Carbons | The additional 6 methylene groups in C22-SM significantly increase the potential for van der Waals interactions. |
| Phase Transition Temp (Tm) | ~41.5 °C[6] | > 45 °C (significantly higher) | More energy is needed to overcome the stronger intermolecular forces in C22-SM bilayers to induce the gel-to-liquid crystalline transition. |
| Bilayer Thickness (dp-p) | ~36.5 Å (at 50°C)[8] | ~44.9 Å (at 50°C)[8] | The longer, more extended C22 acyl chains directly result in a thicker hydrophobic core of the membrane. |
| Area per Lipid (Fluid Phase) | ~52-62 Ų[3][9] | Lower than C16-SM (estimated) | Increased van der Waals forces pull the C22-SM molecules closer together, reducing the lateral space each molecule occupies. |
| Membrane Fluidity | Higher | Lower | Tighter packing and stronger intermolecular forces in C22-SM bilayers restrict the lateral and rotational diffusion of lipids. |
| Lipid Raft Stability | Forms stable rafts | Forms thicker, more stable rafts | The increased thickness and packing of C22-SM-containing rafts can have a profound impact on the partitioning and function of transmembrane proteins. |
Experimental Methodologies for Characterizing Membrane Fluidity
To quantitatively assess the differences in membrane fluidity imparted by C16-SM and C22-SM, several biophysical techniques are employed. Here, we detail the protocols for two of the most powerful methods: Differential Scanning Calorimetry (DSC) and Laurdan Generalized Polarization (GP) Spectroscopy.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10] When a lipid sample in an aqueous dispersion undergoes a phase transition (e.g., from gel to liquid-crystalline), it absorbs heat, which is detected as an endothermic peak on the DSC thermogram. The peak's apex corresponds to the Tm, and the area under the peak is the enthalpy (ΔH) of the transition.[11]
Experimental Protocol: Analysis of Sphingomyelin Liposomes
-
Liposome Preparation:
-
Prepare separate stock solutions of C16-SM and C22-SM in a chloroform/methanol solvent mixture.
-
In a round-bottom flask, dispense the desired amount of lipid stock solution.
-
Evaporate the solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer (e.g., PBS, HEPES) by vortexing vigorously at a temperature well above the expected Tm of the lipid (e.g., 60-70°C). This creates multilamellar vesicles (MLVs).
-
(Optional) To create large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) using a mini-extruder.[12]
-
-
DSC Sample Preparation:
-
Accurately transfer a known amount of the liposome suspension (typically 1-5 mg/mL lipid concentration) into a DSC sample pan.
-
In a reference pan, place an equal volume of the buffer used for hydration.
-
Hermetically seal both pans to prevent evaporation during the experiment.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected transition (e.g., 20°C).
-
Program the instrument to heat the sample at a constant rate (e.g., 1-2°C/min) up to a temperature well above the transition (e.g., 80°C).
-
Record the differential heat flow as a function of temperature. It is best practice to run an initial heating scan, a cooling scan, and then a second heating scan, using the data from the second heating scan for analysis to ensure a consistent thermal history.[11]
-
-
Data Analysis:
-
Plot the differential power (heat flow) versus temperature to obtain the thermogram.
-
Determine the Tm from the peak maximum of the endothermic transition.
-
Calculate the calorimetric enthalpy (ΔH) by integrating the area under the transition peak.
-
Compare the thermograms of C16-SM and C22-SM liposomes. The C22-SM sample is expected to show a Tm at a significantly higher temperature than the C16-SM sample.
-
Caption: Simplified biosynthetic pathway showing CerS specificity for generating C16 and C22-ceramide precursors for sphingomyelin synthesis.
Conclusion and Future Directions
The length of the sphingomyelin acyl chain is a master regulator of membrane biophysics. The six additional carbons of C22-sphingomyelin, compared to its C16 counterpart, are sufficient to induce a state of lower fluidity, higher order, and increased bilayer thickness. These differences have far-reaching consequences for the structural integrity of tissues like the myelin sheath and the functional organization of signaling platforms in all cells.
For researchers and drug developers, a deep understanding of these principles is essential. The methodologies outlined herein provide a robust framework for probing these properties in model systems and cellular contexts. Future research will likely focus on developing small molecule modulators of specific Ceramide Synthase enzymes, offering the tantalizing possibility of therapeutically altering the acyl chain composition of membranes to combat neurodegenerative diseases, metabolic disorders, and cancer.
References
- Ledesma, M. D., Martin, M. G., & Dotti, C. G. (2012). Ceramide in the regulation of neuronal polarity. Frontiers in bioscience (Landmark edition), 17, 1263–1275.
- Knuplez, J., & Brane, A. (2020). The Molecular Structure of Sphingomyelin in Fluid Phase Bilayers Determined by the Joint Analysis of Small-Angle Neutron and X-ray Scattering Data. Biophysical journal, 119(11), 2251–2264.
- Lopez, C., & Madec, M. N. (2018). Thermotropic phase behavior of milk sphingomyelin and role of cholesterol in the formation of the liquid ordered phase examined using SR-XRD and DSC. Chemistry and physics of lipids, 215, 55–63.
- Kim, J., & London, E. (2012). Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids. Biochimica et biophysica acta, 1818(2), 269–275.
- Pandit, S. A., & Scott, H. L. (2007). Molecular Dynamics Simulations of SOPS and Sphingomyelin Bilayers Containing Cholesterol. Biophysical journal, 93(10), 3459–3468.
- Harris, F. M., Best, K. B., & Bell, J. D. (2002). Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order. Biochimica et biophysica acta, 1565(1), 123–128.
- Hung, W. C., Lee, M. T., Chen, F. Y., & Huang, H. W. (2007). The condensing and thickening effects of cholesterol on lipid bilayers. Biophysical journal, 92(11), 3960–3967.
- Shipley, G. G., & Maulik, P. R. (1986). X-ray scattering of vesicles of N-acyl sphingomyelins. Determination of bilayer thickness. Biophysical journal, 50(6), 1071–1077.
- Estep, T. N., Mountcastle, D. B., Barenholz, Y., Biltonen, R. L., & Thompson, T. E. (1979). A calorimetric study of the thermotropic behavior of pure sphingomyelin diastereomers. Biochemistry, 18(10), 2112–2117.
- Pewzner-Jung, Y., Ben-Dor, S., & Futerman, A. H. (2006). A critical role for ceramide synthase 2 in liver homeostasis: I. Alterations in lipid metabolic pathways. The Journal of biological chemistry, 281(37), 27551–27561.
- Ring, A., & Svanborg, C. (2009). Thermotropic behavior and lateral distribution of very long chain sphingolipids. Biochimica et biophysica acta, 1788(6), 1319–1328.
- Vattulainen, I., & Rog, T. (2005). Structure and Dynamics of Sphingomyelin Bilayer: Insight Gained through Systematic Comparison to Phosphatidylcholine. Biophysical journal, 89(5), 3142–3155.
- Wenzel, M., Patra, M., Albrecht, D., & Strahl, H. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol, 8(20), e3041.
- Barenholz, Y., & Gatt, S. (1978). Correlation between the thermotropic behavior of sphingomyelin liposomes and sphingomyelin hydrolysis by sphingomyelinase of Staphylococcus aureus. Biochimica et biophysica acta, 509(1), 181–187.
- Butko, P., & Boron, I. H. (2015). Lipid Composition and Thermotropic Properties of Meibum of Animal Models and Humans with Meibomian Gland Dysfunction. International journal of molecular sciences, 16(11), 26862–26881.
- Demetzos, C., & Mavromoustakos, T. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in molecular biology (Clifton, N.J.), 2207, 299–312.
- Goñi, F. M., & Alonso, A. (2022). Sphingomyelin. Biochimica et biophysica acta. General subjects, 1866(10), 130198.
- Merrill, A. H., Jr, & Shipley, G. G. (1986). Synchrotron X-ray diffraction analysis of pure N-acyl molecular species of sphingomyelin. Biochimica et biophysica acta, 859(2), 248–254.
- Bessa, C., & Santos, C. (2019). Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria.
- Slotte, J. P., & Ramstedt, B. (1999). Comparison of the biophysical properties of racemic and d-erythro-N-acyl sphingomyelins. Biophysical journal, 77(3), 1498–1506.
- Imgrund, M. C., & Trajkovic, K. (2019). Increased C16-C18 and decreased C22-C24 sphingolipids in myelin from 6W CerS2∆O/∆O mice. Glia, 67(10), 1918–1933.
- Martínez-Gutiérrez, E., & Saavedra-Leos, Z. (2019). Phase Transitions in Foods and Drugs: A Calorimetric Approach. Polymers, 12(1), 1.
- Chaban, V. V. (2014). Computationally Efficient Prediction of Area per Lipid. The journal of physical chemistry. B, 118(13), 3503–3508.
- Kleinschmidt, J. H. (2013). Differential scanning calorimetry of protein-lipid interactions. Methods in molecular biology (Clifton, N.J.), 974, 59–81.
- Chountoulesi, M., & Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in molecular biology (Clifton, N.J.), 2207, 299–312.
- Pandit, S. A., & Scott, H. L. (2012). Mixing Properties of Sphingomyelin Ceramide Bilayers: A Simulation Study. The journal of physical chemistry. B, 116(14), 4500–4509.
- Lee, S., & Im, W. (2014). CHARMM All-Atom Additive Force Field for Sphingomyelin: Elucidation of Hydrogen Bonding and of Positive Curvature. Biophysical journal, 107(7), 1594–1606.
- Shipley, G. G., & Calhoun, W. I. (1976). A calorimetric study of the thermotropic behavior of aqueous dispersions of natural and synthetic sphingomyelins. Biochemistry, 15(11), 2441–2447.
-
PubChem. (2024). C22 Sphingomyelin. In PubChem Compound Summary for CID 44260125. Retrieved from [Link]
- Ramstedt, B., & Slotte, J. P. (2002). Membrane properties of sphingomyelins. FEBS letters, 531(1), 33–37.
- Lopes, D., & Lucio, M. (2018). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks.
- Ramstedt, B., & Slotte, J. P. (1999). Comparison of the biophysical properties of racemic and d-erythro-N-acyl sphingomyelins. ProQuest.
- Uesugi, S., & Hishida, M. (2022).
- Imgrund, M. C., & Trajkovic, K. (2019).
- Maggio, B., & Fanani, M. L. (2017). The many faces (and phases) of ceramide and sphingomyelin I – single lipids. Chemistry and physics of lipids, 207, 17–30.
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. Structure and Dynamics of Sphingomyelin Bilayer: Insight Gained through Systematic Comparison to Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermotropic behavior and lateral distribution of very long chain sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation between the thermotropic behavior of sphingomyelin liposomes and sphingomyelin hydrolysis by sphingomyelinase of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A calorimetric study of the thermotropic behavior of pure sphingomyelin diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray scattering of vesicles of N-acyl sphingomyelins. Determination of bilayer thickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Molecular Structure of Sphingomyelin in Fluid Phase Bilayers Determined by the Joint Analysis of Small-Angle Neutron and X-ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.tudelft.nl [repository.tudelft.nl]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
N-Docosanoyl Sphingomyelin (C22:0-SM) Signaling in Apoptosis: Mechanisms, Mitochondrial Dynamics, and Therapeutic Implications
Executive Summary
In the complex lipid signaling networks governing programmed cell death, sphingolipids act as critical rheostats determining cellular fate. While long-chain ceramides (e.g., C16-ceramide) are classically recognized as pro-apoptotic mediators that permeabilize the mitochondrial outer membrane, recent advances highlight the regulatory antagonism provided by very-long-chain sphingolipids. This technical guide explores the biochemical axis of N-docosanoyl sphingomyelin (C22:0-SM) and its hydrolysis into C22-ceramide . By analyzing the biophysical properties of acyl chain lengths, we elucidate how C22-ceramide acts as a structural competitor to C16-ceramide, attenuating intrinsic apoptosis and modulating cross-compartmental stress responses.
The Biochemical Axis: C22:0-Sphingomyelin Hydrolysis
Sphingomyelin (SM) is the most abundant complex sphingolipid in mammalian cells, serving both as a structural component of the plasma membrane and a reservoir for bioactive ceramides. The hydrolysis of SM into ceramide and phosphocholine is catalyzed by sphingomyelinases (SMases).
Neutral Sphingomyelinase 2 (NSMase2) plays a pivotal role in stress-induced ceramide generation. Crucially, NSMase2 exhibits a distinct substrate preference for very-long-chain sphingomyelins, including C22:0 and C24:0 species, which are often enriched in specific membrane microdomains ()[1]. Upon apoptotic stimulation (e.g., oxidative stress or cytokine exposure), the localized activation of NSMase2 rapidly hydrolyzes C22:0-SM, generating a transient spike in C22-ceramide. This SMase-dependent pathway allows for rapid, localized signaling that precedes the slower de novo synthesis pathway mediated by Ceramide Synthase 2 (CerS2).
Mechanistic Paradigm: C22-Ceramide vs. C16-Ceramide in MOMP
The execution of intrinsic apoptosis relies heavily on Mitochondrial Outer Membrane Permeabilization (MOMP). Ceramides facilitate MOMP by self-assembling into barrel-like channels within the mitochondrial membrane. However, the architecture and stability of these channels are strictly dictated by the fatty acyl chain length of the participating ceramides.
Biophysical Causality of Channel Architecture
-
C16-Ceramide (Pro-Apoptotic): The 16-carbon acyl chain perfectly matches the hydrophobic thickness of the mitochondrial outer membrane. This allows C16-ceramide to form large, stable pores (>10 nm in diameter) capable of releasing massive pro-apoptotic proteins, including Cytochrome c (14 kDa), into the cytosol ()[2][3].
-
C22-Ceramide (Regulatory/Antagonistic): The 22-carbon acyl chain of C22-ceramide extends deeper into the lipid bilayer, creating a mismatch in spontaneous membrane curvature and lateral packing. Consequently, C22-ceramide forms significantly smaller channels (<10 nm) that restrict the passage of large proteins[4]. More importantly, C22-ceramide intercalates into forming C16-ceramide channels, creating hybrid structures that destabilize the large pore architecture. This competitive inhibition reduces the propensity for Cytochrome c release, effectively raising the threshold for apoptosis ()[3][5].
Modulation of the Mitochondrial-to-Cytosolic Stress Response (MCSR)
Beyond direct channel formation, C22-ceramide acts as an inter-organelle signaling lipid. Elevations in C22-ceramide have been shown to decrease the mitochondrial-to-cytosolic stress response (MCSR) following mitochondrial perturbation ()[2][6]. By dampening this stress response, C22-ceramide coordinates lipid biosynthesis with cytosolic protein homeostasis, preventing hyperactive stress signaling from triggering premature cell death[7].
Quantitative Data Summary
To synthesize the differential impacts of these sphingolipids, the following table contrasts the biophysical and biological properties of C16-ceramide and C22-ceramide.
| Lipid Species | Precursor Sphingomyelin | Acyl Chain Length | Channel Diameter | Cytochrome c Release | Apoptotic Effect | MCSR Modulation |
| C16-Ceramide | C16:0-SM | 16 Carbons (Long) | > 10 nm (Large, dynamic) | High | Strongly Pro-Apoptotic | Activates |
| C22-Ceramide | C22:0-SM | 22 Carbons (Very-Long) | < 10 nm (Small, restricted) | Minimal/Blocked | Antagonistic / Regulatory | Attenuates |
Pathway Visualization
The following diagram illustrates the antagonistic signaling network where C22-ceramide and C16-ceramide compete to dictate mitochondrial fate.
C22-Ceramide and C16-Ceramide antagonistic signaling in mitochondrial apoptosis.
Experimental Workflows & Self-Validating Protocols
To rigorously study the C22:0-SM to C22-ceramide axis, experimental designs must isolate specific lipid chain lengths and validate their distinct functional outputs. The following protocols are engineered as self-validating systems.
Protocol 1: In Vitro Assessment of Ceramide Channel Interference (Liposome Assay)
Objective: Validate the biophysical causality that C22-ceramide forms smaller channels and competitively inhibits C16-ceramide pore expansion.
-
Liposome Preparation: Hydrate a lipid film (e.g., PC/PE/PI mimicking mitochondrial outer membrane composition) in a buffer containing two sizes of fluorescent markers: a small molecule (e.g., Sulforhodamine B, ~0.5 kDa) and a large macromolecule (e.g., FITC-Dextran, 70 kDa).
-
Ceramide Delivery: Introduce ceramides via solvent injection (e.g., DMSO/isopropanol) into the liposome suspension. Prepare three experimental arms:
-
Arm A (Positive Control): 10 µM C16-ceramide.
-
Arm B (Test): 10 µM C22-ceramide.
-
Arm C (Interference): 10 µM C16-ceramide + 10 µM C22-ceramide (1:1 mixture).
-
-
Permeabilization Readout: Measure fluorescence dequenching over 30 minutes.
-
Self-Validation Logic: If C22-ceramide forms small channels, Arm B will release Sulforhodamine B but not FITC-Dextran. If C22-ceramide actively interferes with C16-ceramide, Arm C will show a statistically significant reduction in FITC-Dextran release compared to Arm A. This proves that C22-ceramide is not merely inactive, but acts as a dominant-negative structural competitor.
Protocol 2: LC-MS/MS Tracking of C22:0-SM Hydrolysis
Objective: Quantify the stimulus-induced conversion of C22:0-SM to C22-ceramide while ruling out de novo synthesis.
-
Cellular Treatment & Metabolic Isolation: Pre-treat target cells with Fumonisin B1 (50 µM) for 1 hour to completely block CerS activity, ensuring any new ceramide is derived solely from SM hydrolysis. Expose cells to the apoptotic stimulus (e.g., UV irradiation or TNF-α).
-
Lipid Extraction: Perform a modified Bligh and Dyer extraction. Spike the lysis buffer with unnatural internal standards (e.g., C17:0-SM and C17:0-Ceramide) prior to extraction to normalize for recovery losses.
-
LC-MS/MS Analysis: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Target the specific m/z transitions for C22:0-SM (e.g., m/z 813.7 → 184.1) and C22-ceramide (e.g., m/z 622.6 → 264.3).
-
Self-Validation Logic: Include a parallel control group pre-treated with the NSMase2 inhibitor GW4869 (10 µM). If the apoptotic stimulus causes a drop in C22:0-SM and a reciprocal spike in C22-ceramide in the Fumonisin B1 group, but this spike is abolished in the GW4869 group, it definitively proves that the C22-ceramide pool is generated via NSMase2-mediated hydrolysis of C22:0-SM.
Conclusion and Drug Development Perspectives
The identification of C22-ceramide as an endogenous antagonist to C16-ceramide-mediated MOMP shifts the paradigm of sphingolipid-targeted drug development. Rather than broadly inhibiting ceramide production—which often yields off-target toxicity—therapeutic strategies can now focus on modulating the ratio of very-long-chain to long-chain sphingolipids. Developing small molecules that selectively activate CerS2 or allosterically enhance NSMase2 affinity for C22:0-SM could provide novel cytoprotective therapies for neurodegenerative diseases and ischemic injuries where unchecked C16-ceramide drives pathological apoptosis.
References
-
Stiban J, Perera M. "Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis." Biochimica et Biophysica Acta (BBA) - Biomembranes. 2015 Feb;1848(2):561-567. URL:[Link]
-
Kim HE, Grant AR, Simic MS, et al. "Lipid Biosynthesis Coordinates a Mitochondrial-to-Cytosolic Stress Response." Cell. 2016 Sep 8;166(6):1539-1552. URL: [Link]
-
Gault CR, Obeid LM, Hannun YA. "An overview of sphingolipid metabolism: from synthesis to breakdown." Advances in Experimental Medicine and Biology. 2010;688:1-23. URL:[Link]
Sources
- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy[v1] | Preprints.org [preprints.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lipid Biosynthesis Coordinates a Mitochondrial-to-Cytosolic Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Biosynthesis Coordinates a Mitochondrial-to-Cytosolic Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Sphingomyelin (d18:1/22:0) by LC-MS/MS
A Robust Multiple Reaction Monitoring (MRM) Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sphingomyelin Analysis
Sphingomyelins (SM) are a critical class of sphingolipids integral to the structure and function of animal cell membranes.[1] Composed of a ceramide backbone (a sphingoid base linked to a fatty acid) and a phosphocholine headgroup, they are particularly abundant in the myelin sheath of nerve cells, highlighting their importance in neurobiology.[2] In humans, sphingomyelins can constitute 10–20 mol% of plasma membrane lipids and are key players in the formation of lipid rafts, which are specialized microdomains involved in cell signaling and protein trafficking.
The specific molecular species of SM, defined by the chain length and saturation of its fatty acid and sphingoid base, can vary significantly between tissues and in different pathological states. Sphingomyelin (d18:1/22:0), which contains a sphingosine (d18:1) base and a 22-carbon saturated (behenic) fatty acid, is one such species of interest. Accurate quantification of individual SM species like SM (d18:1/22:0) is crucial for understanding lipid metabolism and its dysregulation in diseases ranging from neurodegenerative disorders to cardiovascular disease.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this purpose.[3][4] Specifically, the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides unparalleled sensitivity and specificity for quantifying known target molecules in complex biological matrices.[1][5] This application note provides a comprehensive, field-proven protocol for the robust quantification of SM (d18:1/22:0), detailing every step from sample preparation to data acquisition and explaining the scientific rationale behind each methodological choice.
The Principle: Fragmentation of SM (d18:1/22:0)
Understanding the fragmentation pattern of the target analyte is fundamental to developing a specific and reliable MRM method. When the protonated precursor ion of SM (d18:1/22:0), [M+H]⁺, is selected in the first quadrupole (Q1) and subjected to collision-induced dissociation (CID) in the second quadrupole (Q2), it fragments in a predictable manner.
Two primary fragmentation pathways are exploited for MRM analysis:
-
The Phosphocholine Headgroup: The most facile and characteristic fragmentation is the cleavage of the phosphocholine headgroup, which generates a highly stable and abundant product ion at a mass-to-charge ratio (m/z) of 184.073 . This transition is common to all sphingomyelins and phosphatidylcholines and serves as the primary "quantifier" ion due to its high intensity.[5][6]
-
The Sphingoid Backbone: A second, crucial fragmentation involves the loss of the headgroup and a molecule of water from the sphingosine backbone. For sphingolipids containing the d18:1 sphingoid base, this produces a characteristic product ion at m/z 264.3 .[1][6] This transition provides structural confirmation of the sphingoid base and is an excellent "qualifier" or confirmatory ion.
By monitoring these specific precursor-to-product ion transitions, the mass spectrometer can selectively detect and quantify SM (d18:1/22:0) even in the presence of thousands of other co-eluting molecules.
Table 1: Physicochemical Properties of Sphingomyelin (d18:1/22:0)
| Property | Value |
|---|---|
| Lipid Class | Sphingomyelin |
| Nomenclature | SM(d18:1/22:0) |
| Chemical Formula | C₄₅H₉₁N₂O₆P |
| Monoisotopic Mass | 786.6693 g/mol |
| Precursor Ion [M+H]⁺ | 787.6766 m/z |
Figure 1: Characteristic fragmentation of SM (d18:1/22:0) for MRM analysis.
Experimental Design and Protocols
A successful lipidomics experiment relies on a meticulous workflow, from initial sample handling to final data analysis. The following protocols are designed to ensure high recovery, reproducibility, and accuracy.
Figure 2: High-level workflow for the quantification of SM (d18:1/22:0).
Protocol 1: Lipid Extraction from Biological Matrices
This protocol is based on the robust Bligh & Dyer method, which efficiently extracts a broad range of lipids while removing proteins and other interfering substances.[7][8]
Causality: The use of a chloroform/methanol/water solvent system creates a monophasic solution to thoroughly disrupt lipid-protein interactions and solubilize lipids from the sample matrix.[9] Subsequent addition of chloroform and water breaks this into a biphasic system, partitioning polar metabolites into the upper aqueous/methanol phase and lipids into the lower chloroform phase, ensuring a clean lipid extract.
Materials:
-
Homogenizer (for tissues)
-
Glass centrifuge tubes with PTFE-lined caps
-
HPLC-grade Chloroform, Methanol, and Water
-
Internal Standard (IS): e.g., SM (d18:1/17:0) or other non-endogenous species
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: For every 100 µL of aqueous sample (e.g., plasma or cell suspension in PBS), place it in a glass tube on ice. If using tissue, weigh ~20 mg and homogenize it in 800 µL of ice-cold water.
-
Internal Standard: Add a known amount of the internal standard to each sample. This is critical for correcting variations in extraction efficiency and instrument response.
-
Monophasic Extraction: Add 3 mL of a 1:2 (v/v) Chloroform:Methanol mixture to the sample. Vortex vigorously for 1 minute. Incubate on a shaker at 4°C for 30 minutes.
-
Phase Separation: Add 1 mL of Chloroform and vortex for 30 seconds. Then, add 1 mL of water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. Three distinct layers should be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic (chloroform) layer containing the lipids.
-
Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid film in 100-200 µL of the initial LC mobile phase (e.g., 80:20 Mobile Phase A:B). Vortex for 1 minute and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Method and MRM Optimization
Chromatographic separation is essential to reduce ion suppression and to separate isomeric lipid species. A reversed-phase C18 column is well-suited for separating sphingomyelins based on their acyl chain length.
Causality: A gradient elution from a more polar to a less polar mobile phase allows for the retention and subsequent elution of lipids based on their hydrophobicity. Longer acyl chains, like the C22:0 in our target analyte, are more hydrophobic and will thus have a longer retention time than shorter-chain SMs, aiding in their identification.[10]
Table 2: Recommended Liquid Chromatography Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Excellent retention and separation of lipids based on acyl chain hydrophobicity. |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid | Ammonium formate and formic acid act as mobile phase additives to promote consistent protonation ([M+H]⁺) of the analyte in the ESI source.[3] |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid | A less polar mobile phase for eluting hydrophobic lipids.[11] |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical-scale LC columns. |
| Column Temp. | 50 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Gradient | 0-2 min: 30% B; 2-12 min: linear ramp to 100% B; 12-15 min: hold 100% B; 15.1-18 min: re-equilibrate at 30% B | A representative gradient that should be optimized for the specific column and system. |
MRM Parameter Optimization: A Self-Validating System
A single, fixed collision energy (CE) value is rarely optimal for all analytes or instruments.[5] Empirical optimization is a hallmark of a robust, trustworthy protocol.
Procedure for Collision Energy (CE) Optimization:
-
Analyte Infusion: Prepare a ~1 µg/mL solution of a synthetic SM (d18:1/22:0) standard in the initial mobile phase. Infuse this solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Precursor Selection: In the instrument software, set the mass spectrometer to select for the precursor ion m/z 787.7 in Q1 and perform a product ion scan in Q3 to confirm the presence of the 184.1 and 264.3 fragments.
-
CE Ramp: Set up an experiment to monitor the desired MRM transitions (787.7 -> 184.1 and 787.7 -> 264.3) while ramping the collision energy. For example, test CE values in 2-volt increments from 15 V to 55 V.
-
Determine Optimum CE: Plot the intensity of each product ion against the corresponding collision energy value. The optimal CE is the voltage that produces the maximum signal intensity for that specific transition.[12] This process should be repeated for both the quantifier and qualifier transitions, as their optimal energies may differ slightly.
Table 3: Optimized MRM Transitions for SM (d18:1/22:0)
| Parameter | Quantifier Transition | Qualifier Transition |
|---|---|---|
| Precursor Ion (Q1) | 787.7 | 787.7 |
| Product Ion (Q3) | 184.1 | 264.3 |
| Description | Phosphocholine Headgroup | d18:1 Sphingoid Backbone |
| Typical CE Range | 35 - 50 V | 30 - 45 V |
| Dwell Time | 20-50 ms | 20-50 ms |
Note: Collision Energy (CE) values are instrument-dependent and must be optimized empirically as described above.
Conclusion
This application note provides a detailed and scientifically grounded framework for the quantitative analysis of Sphingomyelin (d18:1/22:0) in biological samples. By combining a validated lipid extraction technique with a highly specific and sensitive LC-MS/MS method, researchers can achieve reliable and reproducible quantification. The emphasis on the rationale behind protocol choices and the requirement for empirical optimization of critical parameters like collision energy ensures the development of a truly robust and trustworthy analytical method, suitable for the demanding standards of academic research and drug development.
References
-
Liebisch, G., Drobnik, W., Reil, M., et al. (2006). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. Available at: [Link]
-
Iverson, S. J., & Lang, S. L. C. (2008). Bligh and Dyer Lipid Extraction Method. Scribd. Available at: [Link]
-
LIPID MAPS. (n.d.). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. LIPID MAPS. Available at: [Link]
-
Kharlamova, A., Paine, M., & Blanksby, S. J. (2016). In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry. Journal of Lipid Research. Available at: [Link]
-
Merrill, A. H. Jr., Sullards, M. C., Allegood, J. C., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. Available at: [Link]
-
Wang, G., Li, W., Lu, X., et al. (2020). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. ProQuest. Available at: [Link]
-
Sullards, M. C., Allegood, J. C., Kelly, S., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). PMC. Available at: [Link]
-
Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]
-
Hejazi, L., Wong, J. W. H., Cheng, D., et al. (2011). Mass and relative elution time profiling: Two-dimensional analysis of sphingolipids in Alzheimer's disease brains. Biochemical Journal. Available at: [Link]
-
Baker, P. R. S., & Schadt, E. E. (2014). Tandem Mass Spectrometry in Combination with Product Ion Mobility for the Identification of Phospholipids. OSTI.GOV. Available at: [Link]
-
Jiang, X., & Han, X. (2005). Analysis of Sphingomyelin, Glucosylceramide, Ceramide, Sphingosine, and Sphingosine 1-Phosphate by Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Li, M., Yang, L., Bai, Y., & Liu, H. (2018). LC-MS based sphingolipidomic study on A549 human lung adenocarcinoma cell line and its taxol-resistant strain. PMC. Available at: [Link]
-
Le, A., & Burant, C. F. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. PMC. Available at: [Link]
-
Kamphorst, J. J., & Fan, J. (2015). Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells. Longdom Publishing. Available at: [Link]
-
MacLean, B., & Tomazela, D. M. (2014). Adjustments of the collision energy (CE) optimization function in Skyline for sphingolipids. ResearchGate. Available at: [Link]
Sources
- 1. ro.uow.edu.au [ro.uow.edu.au]
- 2. In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. scribd.com [scribd.com]
- 8. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 9. biocompare.com [biocompare.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
Application Note: Preparation and Characterization of C22-Sphingomyelin (Behenoyl) Lipid Vesicles
Executive Summary & Biophysical Context[1][2][3][4]
Sphingomyelin (SM) is a dominant sphingolipid in mammalian cell membranes, particularly enriched in the outer leaflet of the plasma membrane and endocytic recycling compartments.[1] While naturally occurring SM is a heterogeneous mixture, research requiring precise control over membrane thickness and domain formation often utilizes synthetic N-Behenoyl-D-erythro-sphingosylphosphorylcholine (C22:0 SM) .
The "Mismatch" Mechanism
Unlike the more common C16:0 (Palmitoyl) or C18:0 (Stearoyl) sphingomyelins, C22:0 SM possesses a significant acyl chain asymmetry relative to its sphingosine base (d18:1).[2] This structural mismatch forces the C22 fatty acid chain to penetrate the bilayer midplane, interdigitating into the opposing leaflet.
Why this matters for your protocol:
-
High Phase Transition (
): The increased van der Waals interactions and chain ordering raise the gel-to-liquid crystalline phase transition temperature ( ) to approximately 48°C – 52°C . -
Solubility Resistance: The long saturated chain renders C22:0 SM significantly less soluble in standard chloroform compared to shorter-chain lipids.
-
Domain Rigidity: In mixed lipid systems (e.g., with DOPC and Cholesterol), C22:0 SM drives the formation of highly stable, thick Liquid-Ordered (
) domains (lipid rafts).
This guide provides a validated workflow for generating Large Unilamellar Vesicles (LUVs) of C22:0 SM, specifically addressing the thermal and solubility challenges inherent to long-chain saturated lipids.
Critical Physicochemical Parameters[3][6]
Before beginning, verify your experimental conditions against these core constraints. Failure to maintain temperature above
| Parameter | Value / Recommendation | Mechanism |
| Lipid Species | C22:0 Sphingomyelin (Behenoyl) | Saturated, long-chain, high packing density. |
| Phase Transition ( | ~48°C – 52°C | Requires high thermal energy to uncage acyl chains. |
| Processing Temp | 65°C (Minimum) | Ensures lipid remains in fluid ( |
| Solubility | Low in pure Chloroform | Requires Methanol and heat to disrupt crystal packing. |
| Storage | -20°C (Powder), -80°C (Vesicles) | Prevents hydrolysis of the phosphocholine headgroup. |
Materials & Reagents
-
Lipid: C22:0 Sphingomyelin (Synthetic, >99% purity).
-
Solvent System: Chloroform (HPLC Grade), Methanol (HPLC Grade).
-
Hydration Buffer: PBS (pH 7.4) or HEPES (10mM, 150mM NaCl). Avoid low salt buffers if checking Zeta potential later.
-
Equipment:
-
Rotary Evaporator or Nitrogen Stream apparatus.
-
Vacuum Desiccator.[3]
-
Water Bath set to 65°C .
-
Mini-Extruder (e.g., Avanti or LiposoFast) with 100 nm Polycarbonate membranes.
-
Gas-tight glass syringes (Hamilton type).
-
Protocol: Thin Film Hydration & Extrusion
Phase 1: Solubilization & Film Formation
Objective: Create a molecularly mixed, amorphous lipid film.
-
Stock Preparation: Dissolve C22:0 SM powder in a Chloroform:Methanol (2:1 v/v) mixture to a concentration of 10 mg/mL.
-
Expert Note: Pure chloroform is often insufficient for C22 SM. If the solution is cloudy, warm it to 40°C and sonicate briefly. The methanol is crucial to disrupt hydrogen bonding in the headgroup region.
-
-
Aliquot: Transfer the required amount of lipid (e.g., 5 mg) into a clean, round-bottom glass tube or vial.
-
Drying: Evaporate the solvent under a gentle stream of Nitrogen (
) gas while rotating the vial.-
Technique: Tilt the vial to maximize surface area. The film should be thin and uniform on the bottom/walls, not a thick clump.
-
-
Desiccation: Place the vial in a vacuum desiccator for a minimum of 2–4 hours (overnight is preferred) to remove trace solvent residues. Residual chloroform destabilizes bilayers and affects cell viability.
Phase 2: Hydration (The "Cloud Point" Step)
Objective: Swell the lipid film into Multilamellar Vesicles (MLVs).
-
Pre-heat: Set a water bath to 65°C . Pre-warm the hydration buffer to 65°C.
-
Hydrate: Add the pre-warmed buffer to the dried lipid film to achieve a final concentration of 1–5 mg/mL.
-
Agitate: Keep the vial in the 65°C water bath. Vortex vigorously for 30 seconds, then return to the bath. Repeat this cycle for 30–60 minutes.
-
Visual Check: The film must completely peel off the glass. The solution should appear milky white (indicative of large MLVs).
-
Critical Checkpoint: If you see white "flakes" floating rather than a milky suspension, the lipid is not hydrating. Increase temperature to 70°C and sonicate for 5 minutes.
-
Phase 3: Freeze-Thaw Cycling
Objective: Reduce lamellarity and equilibrate the inner/outer aqueous volumes.
-
Freeze: Plunge the vial into liquid nitrogen (or a dry ice/methanol bath) until frozen solid.
-
Thaw: Transfer immediately to the 65°C water bath.
-
Repeat: Perform 5 complete cycles .
-
Why? Ice crystal formation ruptures the MLV layers, making the subsequent extrusion step significantly easier and more uniform.
-
Phase 4: Sizing via Extrusion
Objective: Convert MLVs into Large Unilamellar Vesicles (LUVs) of defined size (e.g., 100 nm).
-
Assembly: Assemble the mini-extruder with a 100 nm polycarbonate membrane .
-
Thermal Equilibration: Place the entire extruder assembly (including syringes) onto a heat block or hot plate set to 65°C .
-
Warning: Attempting to extrude C22 SM at room temperature will fail. The lipid will gel (
phase) and clog the membrane instantly.
-
-
Loading: Load the MLV suspension into one syringe (pre-warmed).
-
Extrusion: Pass the sample through the membrane 11–21 times.
-
Pressure: Push gently.[4] High resistance indicates the temperature has dropped. Re-heat the extruder if resistance increases.
-
-
Recovery: The final solution should be translucent (Tyndall effect), indicating a shift from micron-sized MLVs to nanosized LUVs.
Workflow Visualization
The following diagram outlines the critical path, emphasizing the temperature-dependent steps required for C22:0 SM.
Figure 1: Workflow for C22 Sphingomyelin vesicle preparation. Red zone indicates steps requiring temperature maintenance above the phase transition (
Quality Control & Troubleshooting
QC: Dynamic Light Scattering (DLS)
After cooling to room temperature, dilute 10 µL of vesicle suspension into 990 µL of filtered buffer.
-
Expected Size (Z-Average): 100 nm ± 15 nm (for 100 nm filters).
-
Polydispersity Index (PDI): < 0.1 (Excellent) to 0.2 (Acceptable).
-
Note: C22 SM vesicles are rigid. If PDI is high (>0.3), it usually indicates the extrusion was performed at too low a temperature, resulting in membrane rupture or incomplete sizing.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Lipid "Flakes" in Buffer | Hydration T < | Increase water bath to 70°C; Sonicate for 5-10 mins. |
| High Back-Pressure | Lipid Gelation | STOP. Do not force. Re-heat extruder assembly to 65°C+ for 10 mins. |
| Precipitation on Cooling | Phase Separation | C22 SM is stable, but if mixed with cholesterol, ensure ratio is <30-50 mol% to avoid crystallites. |
| Low Yield | Lipid stuck to glass | Use Chloroform:MeOH (2:1) for initial dissolving; ensure film is thin. |
References
-
Avanti Polar Lipids. Phase Transition Temperatures of Sphingomyelins. Avanti Polar Lipids Technical Data.[4] [Link]
-
Niemelä, P. S., et al. (2006). Sphingomyelin structure influences the lateral diffusion and raft formation in lipid bilayers.[5] Biophysical Journal, 90(6), 2086–2092. [Link]
-
Slotte, J. P. (2016). The importance of hydrogen bonding in sphingomyelin's membrane interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(2), 304–310. [Link]
-
Hope, M. J., et al. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(1), 55-65. [Link]
Sources
- 1. Raft-based sphingomyelin interactions revealed by new fluorescent sphingomyelin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 5. Structure and Interdigitation of Chain-Asymmetric Phosphatidylcholines and Milk Sphingomyelin in the Fluid Phase [mdpi.com]
Advanced Solid Phase Extraction (SPE) Protocols for Long-Chain Sphingomyelins in Lipidomics
Introduction & Mechanistic Insights
Sphingomyelins (SMs) are ubiquitous mammalian cell membrane components, comprising a sphingoid base (typically sphingosine, d18:1), an amide-linked fatty acyl chain, and a phosphocholine headgroup[1]. In recent clinical lipidomics, long-chain (e.g., SM d18:1/16:0) and very-long-chain sphingomyelins (e.g., SM d18:1/22:0, SM d18:1/24:1) have emerged as critical biomarkers for cardiovascular diseases, familial hypercholesterolemia, and neurodegenerative disorders[2][3][4].
The structural duality of long-chain SMs—a highly polar zwitterionic headgroup coupled with extremely hydrophobic long acyl chains—presents a unique analytical challenge. Direct liquid chromatography-mass spectrometry (LC-MS/MS) of crude biological extracts often suffers from severe ion suppression caused by highly abundant glycerophospholipids and neutral lipids[5]. To achieve high-fidelity quantification, Solid Phase Extraction (SPE) is employed to fractionate the lipidome, selectively enriching SMs while depleting interfering matrix components[1][5].
Pathway Context: The Sphingomyelin Cycle
Understanding the biosynthetic pathway of SM is essential for designing targeted lipidomics experiments. SM is not synthesized in isolation; it is dynamically interconverted with pro-apoptotic ceramides via the action of sphingomyelin synthase (SMS) and sphingomyelinase (SMase)[1][6].
Fig 1. Sphingomyelin metabolic pathway highlighting ceramide-SM interconversion.
Because ceramides and SMs share the same hydrophobic backbone but differ drastically in headgroup polarity, normal-phase SPE is the optimal choice for separating these classes prior to downstream reversed-phase LC-MS/MS analysis[7][8].
Experimental Design: The Causality Behind Sorbent and Solvent Selection
While reversed-phase (C18) SPE separates molecules based on hydrophobicity, it is sub-optimal for lipid class fractionation because long-chain SMs will co-elute with other long-chain lipids (like triacylglycerols)[7]. Instead, normal-phase SPE using aminopropyl (NH₂-bonded silica) is the gold standard for sphingolipid fractionation[8][9].
The Chemical Rationale: The aminopropyl stationary phase offers a dual-retention mechanism: weak anion exchange and hydrogen bonding[8].
-
Neutral Lipids (TAGs, Cholesterol): Lack hydrogen bonding capabilities and pass through the column when washed with non-polar solvents (100% Chloroform)[10].
-
Ceramides: Possess hydroxyl and amide groups that form weak hydrogen bonds with the NH₂ phase. They require a slight increase in polarity (Chloroform/Methanol mixtures) to disrupt these bonds and elute[8].
-
Sphingomyelins (Neutral Phospholipids): The phosphocholine headgroup interacts strongly with the sorbent. Elution requires a highly polar protic solvent (100% Methanol) to fully displace the SM molecules[8][10].
-
Acidic Phospholipids: Bind via ionic interactions to the protonated amine groups and require high-pH or high-salt buffers for elution[8].
Step-by-Step SPE Protocol for Long-Chain Sphingomyelins
This self-validating protocol ensures maximum recovery of highly hydrophobic long-chain SMs while eliminating ion-suppressing neutral and acidic lipids[5][8].
Fig 2. Step-by-step solid-phase extraction (SPE) workflow for sphingomyelin isolation.
Phase 1: Total Lipid Extraction (Modified Folch)
Causality: Long-chain SMs are deeply embedded in cellular membranes. A biphasic liquid-liquid extraction (LLE) is required to disrupt lipid-protein interactions before SPE[1][11].
-
Homogenize the biological sample (e.g., 50 µL plasma or 20 mg tissue) in 2 mL of Chloroform/Methanol (2:1, v/v)[11][12].
-
Quality Control Step: Spike the homogenate with an unnatural internal standard (e.g., 200 nM SM d18:1/17:0) to monitor SPE recovery and account for matrix effects[6].
-
Add 0.4 mL of LC-MS grade water to induce phase separation. Vortex for 30 seconds and centrifuge at 2000 × g for 10 minutes at 4°C[11][12].
-
Collect the lower organic (chloroform) phase. Evaporate to complete dryness under a gentle stream of nitrogen (N₂) at 30°C[11][12].
-
Reconstitute the dried lipid film in 500 µL of 100% Chloroform[10].
Phase 2: Aminopropyl SPE Fractionation
Equipment: 100 mg Aminopropyl (NH₂) SPE Cartridge (e.g., Macherey-Nagel or equivalent)[8][10].
-
Conditioning: Pass 3 mL of 100% Hexane followed by 3 mL of 100% Chloroform through the cartridge to solvate the bonded phase[10]. Do not let the sorbent dry.
-
Loading: Apply the 500 µL reconstituted lipid extract to the cartridge. Collect the flow-through (contains some neutral lipids).
-
Fraction 1 (Neutral Lipids): Wash with 3 mL of 100% Chloroform. This removes triacylglycerols, diacylglycerols, and cholesterol[8][10].
-
Fraction 2 (Free Ceramides): Elute with 3 mL of Chloroform/Methanol (50:1.5, v/v). The slight addition of methanol breaks the weak hydrogen bonds of ceramides[8][9].
-
Fraction 3 (Neutral Glycosphingolipids): Elute with 3 mL of Chloroform/Methanol (50:15, v/v)[8][9].
-
Fraction 4 (Sphingomyelins & Neutral Phospholipids): Elute with 3 mL of 100% Methanol. The high polarity of methanol fully displaces the phosphocholine headgroups of SMs and PCs[8][10]. Collect this fraction in a clean glass vial.
-
Post-Extraction: Evaporate Fraction 4 under N₂ and reconstitute in Methanol/Chloroform (9:1, v/v) for downstream LC-MS/MS analysis[6].
Quantitative Data Presentation: SPE Elution Profile
The following table summarizes the solvent polarities and expected lipid recoveries based on the aminopropyl fractionation system[8][9].
| Fraction | Elution Solvent System | Volume (100mg Cartridge) | Target Lipid Classes | Rationale / Chemical Interaction |
| Load/Wash | 100% Chloroform | 3.0 mL | Neutral Lipids (TAG, DAG, CE, Chol) | Non-polar; no retention on NH₂ phase[8][10]. |
| Fraction 2 | Chloroform/Methanol (50:1.5, v/v) | 3.0 mL | Free Ceramides | Mildly polar; disrupts weak H-bonds of amide/hydroxyl groups[8]. |
| Fraction 3 | Chloroform/Methanol (50:15, v/v) | 3.0 mL | Neutral Glycosphingolipids (Cerebrosides) | Moderately polar; elutes heavily glycosylated lipids[8][9]. |
| Fraction 4 | 100% Methanol | 3.0 mL | Sphingomyelins (SM) , Phosphatidylcholines (PC) | Highly polar protic; displaces strongly bound zwitterionic headgroups[8][10]. |
| Fraction 5 | Chloroform/Methanol/3M NH₄OH (50:50:10) | 3.0 mL | Acidic Phospholipids (PS, PI, PA, Sulfatides) | High pH; deprotonates the sorbent to release ionically bound acidic lipids[8]. |
Note: While Fraction 4 contains both SM and PC, the removal of neutral lipids and acidic phospholipids drastically reduces MS ion suppression. Long-chain SMs can then be easily resolved from PCs using a reversed-phase C18 analytical column during the LC-MS/MS run, as the retention time increases progressively with the number of carbon atoms in the hydrophobic chains[5][7].
References
-
Bodennec, J., et al. (2000). "A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges." Journal of Lipid Research, 41(9), 1524-1531. Available at:[Link]
-
ResearchGate. "Which lipids extraction protocol is working better to extract sphingomyelin from dairy products?" ResearchGate. Available at: [Link]
-
MDPI. "A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry." Metabolites. Available at: [Link]
-
PubMed Central. "Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS." Analytical and Bioanalytical Chemistry. Available at:[Link]
-
IMBIO - Universität Bonn. "SPE Silica Columns - Solid phase extraction (SPE) of complex lipid extract on silica column." University of Bonn. Available at:[Link]
-
ResearchGate. "Lipidomic profiling in patients with familial hypercholesterolemia: Abnormalities in glycerolipids and oxysterols." ResearchGate. Available at: [Link]
-
PubMed. "An improved SPE method for fractionation and identification of phospholipids." Journal of Separation Science. Available at:[Link]
-
PubMed. "Separation of molecular species of sphingomyelin by reversed-phase high-performance liquid chromatography." Journal of Lipid Research. Available at:[Link]
-
ResearchGate. "Toward fingerprinting cellular lipidomes directly from biological samples by two-dimensional electrospray ionization mass spectrometry." ResearchGate. Available at:[Link]
Sources
- 1. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An improved SPE method for fractionation and identification of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of molecular species of sphingomyelin by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SPE Silica Columns — IMBIO [imbio.uni-bonn.de]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: High-Resolution MALDI-TOF Imaging of C22 Sphingomyelin in Brain Tissue
The Analytical Challenge & Biological Context
Sphingomyelins (SMs) are highly abundant structural lipids in the central nervous system, playing an indispensable role in the formation and maintenance of the myelin sheath. The structural diversity of SMs—dictated by the acyl-chain length—is tightly regulated by specific ceramide synthases (CerS) and exhibits distinct spatial localization across brain regions[1]. Specifically, C22 sphingomyelin, designated as SM(d18:1/22:0) , is heavily enriched in myelin-rich white matter tracts.
Mapping the exact spatial distribution of SM(d18:1/22:0) is critical for understanding demyelinating pathologies, Alzheimer's disease, and neuropharmacological drug-lipid interactions[2][3]. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) provides a label-free, spatially resolved biochemical assay capable of mapping these lipids at cellular resolutions (10–50 µm)[2][4].
Causality in Experimental Design (E-E-A-T)
As an Application Scientist, designing a robust MALDI-MSI workflow requires understanding the physical and chemical causality behind every sample preparation step. This protocol is engineered as a self-validating system , ensuring that spatial data is free from artifacts, molecular delocalization, or mass drift.
-
Tissue Preservation (Fresh-Frozen vs. FFPE): Formalin-fixed paraffin-embedded (FFPE) processing requires alcohol dehydration and xylene clearing, which completely extracts and washes away structural lipids. Therefore, fresh-frozen tissue is an absolute requirement to preserve the native neurolipidome in its exact spatial coordinates[3].
-
Substrate Selection (ITO Slides): Indium-Tin-Oxide (ITO) coated glass slides are utilized because they are optically transparent (allowing for post-MALDI histological staining) while being electrically conductive. Conductivity is a strict physical requirement to ensure a homogenous electric field for high-voltage ion acceleration into the Time-of-Flight (TOF) tube[1].
-
Matrix Selection Logic:
-
Positive Ion Mode (DHB): Sphingomyelins contain a phosphocholine headgroup with a permanent positive charge. In the highly potassiated environment of brain tissue, SM(d18:1/22:0) preferentially ionizes as a potassium adduct [M+K]⁺[1][5]. 2,5-Dihydroxybenzoic acid (DHB) provides the optimal thermodynamic environment for this co-crystallization and subsequent laser desorption[6].
-
Negative Ion Mode (DAN): While less common for SMs, using 1,5-Diaminonaphthalene (DAN) allows for high-resolution (10 µm) negative mode detection via a specific demethylation pathway, yielding the [M-CH3]⁻ ion. This is highly advantageous when multiplexing SMs with anionic lipids like sulfatides[4][6].
-
Matrix selection logic and expected SM(d18:1/22:0) ions.
Self-Validating Protocol for MALDI-TOF MSI
This methodology integrates internal controls and histological ground-truthing to ensure data integrity.
Phase 1: Tissue Cryosectioning & Mounting
-
Equilibration: Transfer fresh-frozen brain tissue from -80°C to a cryostat (-20°C) and equilibrate for 60 minutes to prevent tissue fracturing[7].
-
Sectioning: Cut 10 µm thick coronal or sagittal sections. Causality: Sections thicker than 12 µm act as insulators, disrupting the TOF electric field and degrading mass resolution[2].
-
Thaw-Mounting: Mount the section onto a chilled ITO-coated glass slide. Immediately mount an adjacent serial section onto a standard glass slide for Hemotoxylin & Eosin (H&E) staining[7].
-
Desiccation: Place the ITO slide in a vacuum desiccator at room temperature for 30 minutes. Causality: Removing all condensation prevents the lateral diffusion (delocalization) of water-soluble lipids prior to matrix application[6].
Phase 2: Automated Matrix Application
To prevent analyte migration, matrix must be applied using a highly controlled automated pneumatic sprayer (e.g., HTX TM-Sprayer)[6].
Table 1: Optimized Spray Parameters for DHB Matrix
| Parameter | Setting | Mechanistic Purpose |
| Matrix Composition | 40 mg/mL DHB in 70:30 MeOH:H₂O, 0.1% TFA | TFA acts as an ion-pairing agent to enhance protonation/adduct formation[6]. |
| Flow Rate | 0.1 mL/min | Prevents tissue overwetting and lipid smearing. |
| Nozzle Temperature | 75°C | Accelerates solvent evaporation upon tissue impact. |
| Number of Passes | 8 (Criss-cross pattern) | Ensures homogenous crystal density across the tissue surface. |
| Track Spacing | 3.0 mm | Provides optimal overlap for uniform coverage. |
Phase 3: Instrument Calibration & Acquisition
-
System Suitability Test (SST): Spot 1 µL of pure SM(d18:1/22:0) standard adjacent to the tissue on the ITO slide. This validates laser energy and ionization efficiency before consuming the biological sample[6].
-
External Calibration: Spot a red phosphorus cluster or a standard peptide mix on the slide corners to calibrate the m/z 500–1000 range[3][8].
-
MALDI-TOF Parameters:
-
Polarity: Positive Ion Mode.
-
Laser Raster Size (Spatial Resolution): 20 µm to 50 µm[6].
-
Laser Shots: Accumulate 200–500 shots per pixel to ensure a high signal-to-noise ratio.
-
-
Internal Lock Mass: Utilize the ubiquitous endogenous lipid PC(34:1)[M+K]⁺ at m/z 798.54 to correct for minor mass drifts caused by tissue height variations during the run[3].
Phase 4: Data Processing & Histological Co-registration
-
TIC Normalization: Normalize the dataset to the Total Ion Current (TIC) to correct for microscopic heterogeneities in matrix crystal size.
-
Ground-Truth Validation: Overlay the generated ion image of m/z 825.6 with the H&E stained adjacent section. A successful experiment will show strict spatial confinement of the SM(d18:1/22:0) signal to the corpus callosum and other white matter tracts[2].
Experimental workflow for MALDI-TOF MSI of brain tissue.
Quantitative Data: Target m/z Values
When analyzing brain tissue, multiple acyl-chain variants of sphingomyelin will co-ionize. The following table summarizes the exact mass targets for high-confidence identification of SM species in positive ion mode (as potassium adducts) and negative ion mode (as demethylated ions)[4][5].
Table 2: Key m/z Targets for Sphingomyelin Species in Brain Tissue
| Sphingomyelin Species | Formula (Neutral) | Positive Mode [M+K]⁺ | Negative Mode[M-CH₃]⁻ | Primary Brain Localization |
| SM (d18:1/16:0) | C₃₉H₇₉N₂O₆P | m/z 741.53 | m/z 687.54 | Gray Matter / Cortex |
| SM (d18:1/18:0) | C₄₁H₈₃N₂O₆P | m/z 769.55 | m/z 715.58 | Gray Matter / Hippocampus |
| SM (d18:1/22:0) | C₄₅H₉₁N₂O₆P | m/z 825.62 | m/z 771.64 | White Matter / Corpus Callosum |
| SM (d18:1/24:1) | C₄₇H₉₃N₂O₆P | m/z 851.64 | m/z 797.65 | White Matter / Cerebellum |
| SM (d18:1/24:0) | C₄₇H₉₅N₂O₆P | m/z 853.65 | m/z 799.67 | White Matter |
References
-
Evaluation of 6 MALDI-Matrices for 10 μm Lipid Imaging and On-Tissue MSn with AP-MALDI-Orbitrap. Journal of the American Society for Mass Spectrometry.[Link]
-
Advanced Mass Spectrometry Imaging in Neuropharmacology. Acta Universitatis Upsaliensis.[Link]
-
Imaging MALDI Mass Spectrometry Using an Oscillating Capillary Nebulizer Matrix Coating System and Its Application to Analysis of Lipids in Brain from a Mouse Model of Tay−Sachs/Sandhoff Disease. Analytical Chemistry.[Link]
-
Imaging with Mass Spectrometry, the next frontier in sphingolipid research? PMC - NIH.[Link]
-
Histological analyses by matrix-assisted laser desorption/ionization-imaging mass spectrometry reveal differential localization of sphingomyelin molecular species regulated by particular ceramide synthase in mouse brains. Biochimica et Biophysica Acta (BBA). [Link]
-
Imaging Mass Spectrometry Reveals Acyl-Chain- and Region-Specific Sphingolipid Metabolism in the Kidneys of Sphingomyelin Synthase 2-Deficient Mice. PLOS One.[Link]
-
Critical Evaluation of Sphingolipids Detection by MALDI-MSI. bioRxiv.[Link]
-
Spatial neurolipidomics—MALDI mass spectrometry imaging of lipids in brain pathologies. Mass Spectrometry Reviews.[Link]
-
Comprehensive Approach for Sequential MALDI-MSI Analysis of Lipids, N-Glycans, and Peptides in Fresh-Frozen Rodent Brain Tissues. Analytical Chemistry.[Link]
Sources
- 1. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imaging Mass Spectrometry Reveals Acyl-Chain- and Region-Specific Sphingolipid Metabolism in the Kidneys of Sphingomyelin Synthase 2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Evaluation of Sphingolipids Detection by MALDI-MSI | bioRxiv [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols: High-Throughput Screening Assays for Sphingomyelin Synthase Activity
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Sphingomyelin Synthase in Cellular Homeostasis and Disease
Sphingomyelin synthase (SMS) is a pivotal enzyme family at the intersection of sphingolipid and glycerolipid metabolism.[1] It catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding two products of immense biological significance: sphingomyelin (SM) and diacylglycerol (DAG).[1][2][3] This reaction is the final step in the de novo synthesis of sphingomyelin, a major lipid component of cellular membranes, particularly enriched in the plasma membrane and essential for the formation of lipid rafts.[4][5]
The activity of SMS directly influences the cellular levels of four key lipid messengers, thereby regulating a multitude of cellular processes from signal transduction and membrane trafficking to apoptosis and cell proliferation.[1][2][3] Mammals express two primary isoforms, SMS1 and SMS2, which exhibit distinct subcellular localizations. SMS1 is predominantly found in the Golgi apparatus, responsible for the bulk of SM synthesis, while SMS2 is primarily located at the plasma membrane, playing a key role in localized signaling events.[6][7][8]
Given this central regulatory role, dysregulation of SMS activity is implicated in a host of human pathologies, including atherosclerosis, type 2 diabetes, cancer, and neurodegenerative disorders.[4][5][6][9] Consequently, SMS has emerged as a high-value therapeutic target for drug discovery. The identification of potent and selective SMS inhibitors requires robust and scalable screening platforms. High-Throughput Screening (HTS) provides the necessary framework to interrogate large chemical libraries for modulators of enzyme activity, accelerating the initial stages of drug development.[10][11][12]
This document provides a comprehensive guide to the principles, methodologies, and best practices for developing and implementing HTS assays for sphingomyelin synthase activity, designed for researchers in academic and industrial drug discovery settings.
The SMS Reaction: A Key Target for Therapeutic Intervention
The enzymatic reaction catalyzed by sphingomyelin synthase is the core focus of any activity assay. Understanding its components is fundamental to designing an effective screening strategy.
Caption: The core enzymatic reaction catalyzed by Sphingomyelin Synthase (SMS).
Assay strategies can be designed to quantify either the depletion of a substrate (Ceramide or PC) or the formation of a product (Sphingomyelin or DAG). The choice of which component to measure dictates the technology platform and the overall workflow.
Principles of HTS Assay Design for SMS Activity
A successful HTS campaign relies on an assay that is sensitive, reproducible, cost-effective, and amenable to automation. For SMS, several assay formats have been developed, each with distinct advantages and limitations. The primary methodologies fall into two categories: direct measurement of substrates/products using fluorescent analogs and indirect measurement via coupled enzymatic reactions.
Caption: A generalized workflow for an HTS campaign to identify SMS inhibitors.
Key HTS Performance Metrics
Before initiating a large-scale screen, the assay must be validated to ensure it can reliably distinguish between active and inactive compounds.
-
Z'-Factor: This statistical parameter is a measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Signal-to-Basal (S/B) Ratio: Also known as the signal-to-background ratio, this metric indicates the dynamic range of the assay. For enzyme inhibition assays, a ratio of at least 3 is generally desirable.
Protocol 1: Fluorescence-Based HTS Assay Using NBD-C6-Ceramide
This method directly measures the conversion of a fluorescent ceramide analog to its corresponding sphingomyelin product. It is a widely adopted strategy due to its direct nature and high sensitivity.[13][14][15]
Principle of the Assay
The assay utilizes NBD-C6-ceramide, a substrate where the ceramide backbone is conjugated to a nitrobenzoxadiazole (NBD) fluorophore. SMS enzymes recognize this analog and convert it to NBD-C6-sphingomyelin. The fluorescent substrate and product have different polarities, allowing them to be separated via a simple organic extraction step. The fluorescence of the product, which partitions into the aqueous phase, is then quantified as a direct measure of SMS activity. Inhibition of SMS results in a decreased fluorescent signal in the aqueous phase.
Materials and Reagents
-
Enzyme Source: Purified recombinant human SMS1 or SMS2, or microsomal preparations from cells overexpressing the target.
-
Substrate: N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl-D-erythro-sphingosine (NBD-C6-Ceramide).
-
Phosphocholine Donor: 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC).
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Stop/Extraction Solution: Chloroform/Methanol mixture (e.g., 2:1 v/v).
-
Plates: 384-well, black, clear-bottom plates for fluorescence reading.
-
Positive Control Inhibitor: Ginkgolic acid C15:1 or another known SMS inhibitor.[16]
-
Plate Reader: Capable of fluorescence detection with excitation/emission wavelengths suitable for NBD (e.g., ~460 nm / ~540 nm).
Step-by-Step Methodology (384-Well Format)
-
Substrate Preparation:
-
Prepare a mixed micelle solution of NBD-C6-Ceramide and DOPC. A typical molar ratio is 1:4 (Cer:PC).
-
Dry down the required amounts of lipids from their organic solvent stocks under a stream of nitrogen gas.
-
Resuspend the lipid film in Assay Buffer by sonication or vigorous vortexing to form a homogenous solution. The final concentration should be prepared to yield a working concentration of ~10-25 µM NBD-C6-Ceramide in the final assay volume.
-
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer test compounds and controls into the 384-well plate. Typically, 50-100 nL of compound stock is added.
-
Controls on each plate are critical:
-
Negative Control (0% inhibition): Wells with DMSO vehicle only.
-
Positive Control (100% inhibition): Wells with a known SMS inhibitor at a concentration >10x its IC50.
-
-
-
Enzyme Addition:
-
Prepare a solution of SMS enzyme in Assay Buffer. The optimal concentration must be determined empirically to ensure the reaction remains in the linear range for the duration of the incubation (see Assay Development section).
-
Add 10 µL of the enzyme solution to each well, except for "no enzyme" control wells.
-
-
Pre-incubation:
-
Incubate the plate for 15-30 minutes at room temperature to allow compounds to interact with the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Add 10 µL of the prepared substrate solution to all wells to start the enzymatic reaction. The final assay volume is now 20 µL.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 60-120 minutes. The exact time should be optimized during assay development.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 80 µL of the Chloroform/Methanol stop solution to each well.
-
Seal the plate and mix vigorously for 10 minutes to ensure thorough partitioning.
-
Centrifuge the plate (e.g., 1000 x g for 5 minutes) to separate the organic and aqueous phases.
-
-
Fluorescence Reading:
-
Using an automated plate reader, measure the fluorescence intensity in the upper aqueous phase. Set the excitation and emission wavelengths appropriately for the NBD fluorophore.
-
Data Analysis
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).
Protocol 2: Coupled-Enzyme Luminescence Assay
This indirect assay format offers the advantage of a homogenous "add-and-read" protocol, eliminating the need for separation or extraction steps, which is highly desirable for HTS automation. This protocol measures the formation of sphingomyelin by coupling its subsequent enzymatic degradation to a light-producing reaction.
Principle of the Assay
This multi-step enzymatic cascade measures the phosphocholine headgroup of the newly synthesized sphingomyelin.
Caption: Reaction cascade for a coupled-enzyme assay to measure SMS activity.
The amount of light produced is directly proportional to the amount of sphingomyelin synthesized by SMS. This method is based on well-established principles used in commercial kits for sphingomyelin quantification.[17][18][19][20]
Materials and Reagents
-
SMS Enzyme and Substrates: As described in Protocol 1 (natural, non-fluorescent ceramide and PC are used here).
-
Coupling Enzymes:
-
Sphingomyelinase (SMase)
-
Alkaline Phosphatase (ALP)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
-
Luminescent Substrate: A suitable HRP substrate (e.g., luminol-based reagent).
-
Assay Buffer: As described in Protocol 1.
-
Plates: 384-well, solid white, opaque plates to maximize luminescent signal.
-
Controls: As described in Protocol 1.
-
Plate Reader: Capable of measuring glow luminescence.
Step-by-Step Methodology (384-Well Format)
-
Compound Plating:
-
Dispense 50-100 nL of test compounds and controls into the 384-well white plate.
-
-
SMS Reaction:
-
Prepare a master mix containing Assay Buffer, SMS enzyme, ceramide, and PC.
-
Add 10 µL of this master mix to each well.
-
Incubate at 37°C for 60-120 minutes to allow for sphingomyelin production.
-
-
Detection Reaction:
-
Prepare a "Detection Reagent" master mix containing the four coupling enzymes (SMase, ALP, Choline Oxidase, HRP) and the luminescent HRP substrate in an appropriate buffer.
-
Add 10 µL of the Detection Reagent to all wells.
-
-
Signal Development:
-
Incubate the plate at room temperature for 20-30 minutes to allow the coupled reactions to proceed and the luminescent signal to stabilize.
-
-
Luminescence Reading:
-
Measure the luminescence intensity using a plate reader.
-
Data Analysis
Data analysis is performed identically to Protocol 1, using the luminescent signal values.
Self-Validation and Causality
A critical aspect of coupled-enzyme assays is the potential for compound interference with any of the five enzymes in the system (SMS + four coupling enzymes). Therefore, hits identified from the primary screen must be subjected to counter-screens. These involve running the assay in the absence of the primary SMS enzyme and substrates but with a defined amount of sphingomyelin added. A compound that still shows a low signal in this format is likely inhibiting one of the downstream coupling enzymes and is considered an artifact.
Hit Confirmation with LC-MS/MS
While not suitable for primary HTS due to lower throughput, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for hit validation.[6][16] It provides unambiguous, quantitative measurement of the conversion of a natural (or unnatural short-chain) ceramide to sphingomyelin.
Principle
An in vitro SMS reaction is performed with the validated hit compound. The reaction is stopped, and lipids are extracted. The extract is then injected into an LC-MS/MS system. The amount of substrate (e.g., C6-Ceramide) and product (C6-Sphingomyelin) are separated by chromatography and specifically detected and quantified by the mass spectrometer.[16] This method definitively confirms that the compound inhibits the direct enzymatic activity of SMS and eliminates potential artifacts from fluorescence or luminescence-based assays.
Data Summary and Assay Comparison
| Parameter | Fluorescence Assay (Protocol 1) | Coupled Luminescence Assay (Protocol 2) | LC-MS/MS (Hit Confirmation) |
| Principle | Direct, separation-based | Indirect, homogenous | Direct, high-specificity |
| Throughput | High (~100,000 wells/day) | Very High (~200,000 wells/day) | Low-Medium (~200 samples/day) |
| Workflow | Add-incubate-extract-read | Add-incubate-add-read | Incubate-extract-inject-analyze |
| Primary Artifacts | Compound autofluorescence, quenchers | Inhibitors of coupling enzymes | Ion suppression/enhancement |
| Cost per Well | Moderate | Moderate-High | Very High |
| Best Use Case | Primary HTS, dose-response | Primary HTS | Hit validation, mechanistic studies |
Conclusion
Sphingomyelin synthase remains a compelling target for the development of novel therapeutics. The selection of an appropriate HTS assay is a critical first step in the discovery process. A fluorescence-based assay using NBD-ceramide provides a direct and robust platform for primary screening, while homogenous, coupled-enzyme luminescence assays offer higher throughput and simplified automation. Both approaches, however, necessitate rigorous follow-up of initial hits. The use of high-specificity LC-MS/MS assays for hit validation is non-negotiable to eliminate artifacts and ensure that lead compounds function via the intended mechanism of SMS inhibition. By employing this multi-faceted screening strategy, researchers can confidently identify and advance novel SMS modulators toward clinical development.
References
- Title: The Role of Sphingomyelin Synthase 2 in Lipid Metabolism and Its Implications in Diseases Source: MDPI URL
- Title: The role of sphingomyelin and sphingomyelin synthases in cell death, proliferation and migration-from cell and animal models to human disorders Source: PubMed URL
- Title: A high-throughput sphingomyelinase assay using natural substrate Source: PMC URL
- Source: Analyst (RSC Publishing)
- Title: A fluorescence-based, high-throughput sphingomyelin assay for the analysis of Niemann-Pick disease and other disorders of sphingomyelin metabolism Source: PubMed URL
- Title: Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity Source: MDPI URL
- Title: Sphingomyelin Metabolism: Implications in Disease and Health Source: Creative Proteomics URL
- Title: Sphingomyelin (SM) Fluorometric Assay Kit (E-BC-F079)
- Title: Colorimetric Sphingomyelinase Assay Kit Source: MilliporeSigma URL
- Title: A facile method for monitoring sphingomyelin synthase activity in HeLa cells using liquid chromatography/mass spectrometry Source: RSC Publishing URL
- Title: The Domain Responsible for Sphingomyelin Synthase (SMS)
- Title: Neutral Sphingomyelinase Activity Assay Kit Source: Echelon Biosciences URL
- Title: Sphingomyelin Assay Kit (Colorimetric) (ab133118)
- Title: EnzyChrom™ Sphingomyelin Assay Kit Source: BioAssay Systems URL
- Title: The Role of Sphingomyelin and Ceramide in Motor Neuron Diseases Source: MDPI URL
- Title: Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications Source: Wiley Online Library URL
- Title: Methods to Characterize Synthesis and Degradation of Sphingomyelin at the Plasma Membrane and Its Impact on Lipid Raft Dynamics Source: Springer Nature Experiments URL
- Title: Sphingomyelin synthase Source: Wikipedia URL
- Title: Analysis of Fluorescent Ceramide and Sphingomyelin Analogs: A Novel Approach for in Vivo Monitoring of Sphingomyelin Synthase Activity Source: ResearchGate URL
- Source: Analyst (RSC Publishing)
- Title: Quantitative determination of sphingomyelin Source: NCBI URL
- Title: Sphingomyelin Synthases Regulate Protein Trafficking and Secretion Source: PMC - NIH URL
- Title: Sphingomyelin synthase SMS2 displays dual activity as ceramide phosphoethanolamine Source: PMC URL
- Title: A facile method for monitoring sphingomyelin synthase activity in HeLa cells using liquid chromatography/mass spectrometry Source: RSC Publishing URL
- Title: High-precision fluorescence assay for sphingomyelinase activity of isolated enzymes and cell lysates Source: PubMed URL
- Title: Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis Source: PMC URL
- Title: Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry Source: Frontiers URL
- Title: Sphingomyelin quantification procedure and the HPLC chromatogram. (a)...
- Title: High-precision fluorescence assay for sphingomyelinase activity of isolated enzymes and cell lysates.
- Title: High-Throughput Screening Assays Source: Assay Genie URL
- Title: High-throughput Screening Source: Therapeutics Data Commons URL
- Title: Bioluminescent Assays for High-Throughput Screening Source: Promega Corporation URL
- Title: High Throughput Screening Assays for Drug Discovery Source: Amerigo Scientific URL
- Title: Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway Source: eLife URL
- Title: A High-Throughput Luminescence-Based Live Cell Assay to Measure B-Arrestin Recruitment in Real Time Source: Agilent URL
Sources
- 1. The Domain Responsible for Sphingomyelin Synthase (SMS) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of sphingomyelin and sphingomyelin synthases in cell death, proliferation and migration-from cell and animal models to human disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingomyelin Synthases Regulate Protein Trafficking and Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingomyelin Metabolism: Implications in Disease and Health - Creative Proteomics [creative-proteomics.com]
- 5. The Role of Sphingomyelin and Ceramide in Motor Neuron Diseases | MDPI [mdpi.com]
- 6. A facile method for monitoring sphingomyelin synthase activity in HeLa cells using liquid chromatography/mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D4AN00304G [pubs.rsc.org]
- 7. Sphingomyelin synthase SMS2 displays dual activity as ceramide phosphoethanolamine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway | eLife [elifesciences.org]
- 9. The Role of Sphingomyelin Synthase 2 in Lipid Metabolism and Its Implications in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. High-throughput Screening - TDC [tdcommons.ai]
- 12. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 13. Methods to Characterize Synthesis and Degradation of Sphingomyelin at the Plasma Membrane and Its Impact on Lipid Raft Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. High-precision fluorescence assay for sphingomyelinase activity of isolated enzymes and cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A facile method for monitoring sphingomyelin synthase activity in HeLa cells using liquid chromatography/mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. A fluorescence-based, high-throughput sphingomyelin assay for the analysis of Niemann-Pick disease and other disorders of sphingomyelin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sphingomyelin (SM) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Separating C22 sphingomyelin from phosphatidylcholine interferences
A Guide to Differentiating C22 Sphingomyelin from Phosphatidylcholine Interferences
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered when separating C22 sphingomyelin from phosphatidylcholine. As Senior Application Scientists, we have designed this resource to be a practical, field-proven tool to enhance the accuracy and efficiency of your lipid analysis.
Troubleshooting Guide: Overcoming Separation Challenges
This section addresses common problems encountered during the chromatographic separation of C22 sphingomyelin and phosphatidylcholine, providing explanations for the issues and actionable solutions.
Question: My C22 sphingomyelin and phosphatidylcholine are co-eluting or showing poor resolution in my chromatogram. What is causing this and how can I fix it?
Answer:
Co-elution of C22 sphingomyelin and phosphatidylcholine is a frequent challenge stemming from their structural similarities. Both are major components of cell membranes and share the same phosphocholine head group, which dictates their primary interaction with polar stationary phases in normal-phase and hydrophilic interaction chromatography (HILIC).[1][2][3] However, their backbone structures differ significantly—sphingomyelin is based on a sphingosine core, while phosphatidylcholine has a glycerol backbone. This difference, along with the very long C22 fatty acid chain in your sphingomyelin, can be exploited for separation.
Here are several strategies to improve resolution, categorized by the chromatographic technique:
Optimization of High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for phospholipid analysis, offering high resolution and sensitivity.[4] The choice of stationary and mobile phases is critical for successful separation.
For Normal-Phase HPLC (NP-HPLC):
NP-HPLC separates lipids based on the polarity of their head groups.[5] Since both lipids share the same polar head group, separation can be challenging but is achievable by fine-tuning the mobile phase to exploit subtle differences in interaction with the stationary phase.
Underlying Cause of Poor Separation: An inappropriate mobile phase composition fails to create a sufficient polarity gradient to resolve the two lipid classes.
Solution: Mobile Phase Modification.
A common approach is to use a mobile phase consisting of a nonpolar solvent with a polar modifier.
-
Protocol: NP-HPLC for Sphingomyelin and Phosphatidylcholine Separation
-
Column: Use a silica-based normal-phase column.
-
Mobile Phase: Start with a mobile phase of hexane/isopropanol/acetic acid (100:2:0.02, v/v/v).[6]
-
Gradient Elution: If isocratic elution is insufficient, introduce a gradient. For instance, a mobile phase system of methyl-tertiary-butyl-ether/methanol/aqueous ammonium acetate (pH 8.6) (5:8:2, v/v/v) has been shown to effectively separate five phospholipid classes, including sphingomyelin and phosphatidylcholine.[6]
-
Flow Rate: Maintain a constant flow rate, typically around 1 mL/min.
-
Detection: Use a UV detector at a low wavelength (around 200-210 nm) or an Evaporative Light Scattering Detector (ELSD).[4][7][8] Mass spectrometry (MS) can also be coupled for definitive identification and quantification.[4]
-
Data Presentation: Example NP-HPLC Mobile Phases
| Mobile Phase Composition | Application | Reference |
| Hexane/isopropanol/acetic acid (100:2:0.02) | Separation of neutral lipids and free fatty acids, with potential for phospholipid class separation. | [6] |
| Methyl-tertiary-butyl-ether/methanol/aqueous ammonium acetate | Effective separation of five phospholipid classes, including phosphatidylcholine and sphingomyelin. | [6] |
| Hexane/n-butyl chloride/acetonitrile/acetic acid (90:10:1.5:0.01) | Complete separation of four lipid classes. | [7] |
For Hydrophilic Interaction Liquid Chromatography (HILIC):
HILIC is a variation of normal-phase chromatography that is well-suited for separating polar compounds and is compatible with mass spectrometry.[1][2][3][9] It separates phospholipids based on the polarity of their head groups.
Underlying Cause of Poor Separation: Insufficient partitioning of the analytes between the water-enriched layer on the stationary phase and the organic-rich mobile phase.
Solution: Mobile Phase and Stationary Phase Optimization.
-
Protocol: HILIC for Sphingomyelin and Phosphatidylcholine Separation
-
Column: A diol-bonded silica column is a good choice due to its stability and performance.[10]
-
Mobile Phase: A mobile phase system of acetonitrile, water, ammonium formate, and formic acid is effective.[10] A gradient starting with a high percentage of organic solvent (e.g., 90%) and decreasing to a lower percentage (e.g., 70%) can achieve excellent separation of phospholipid classes.[10]
-
Flow Rate: A typical flow rate is around 0.3 mL/min.[11][12]
-
Detection: ESI-MS is highly compatible with HILIC mobile phases and provides excellent sensitivity and specificity.[2][9]
-
Visualization: HILIC Separation Workflow
Sources
- 1. ovid.com [ovid.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Detection of Sphingomyelins - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. scispace.com [scispace.com]
- 9. Separation of phospholipid classes by hydrophilic interaction chromatography detected by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Support Center: Optimizing Long-Chain Sphingomyelin Analysis
Topic: Improving Ionization Efficiency of Long-Chain Sphingomyelins (SMs) in ESI Role: Senior Application Scientist Status: Online | System: LC-ESI-MS/MS
Welcome to the Sphingolipid Optimization Hub
You are likely here because your long-chain Sphingomyelin (SM) signals are lower than expected, or you are battling isobaric interference from Phosphatidylcholines (PCs).
Long-chain SMs (e.g., d18:1/24:0, d18:1/24:1) present a unique "double-trouble" in Mass Spectrometry:
-
The Headgroup Issue: The phosphocholine headgroup is a "sodium magnet," causing signal splitting between protonated and sodiated adducts.
-
The Tail Issue: The hydrophobic long chains cause poor solubility in standard mobile phases and significant carryover, leading to "ghost" peaks and poor quantification.
Below are the specific troubleshooting modules designed to resolve these bottlenecks.
Module 1: Signal Dilution & Adduct Control
Q: Why is my SM signal split between [M+H]+ and [M+Na]+?
A: The phosphocholine headgroup contains oxygen atoms that act as Lewis bases, possessing a high affinity for alkali metals (Na+, K+) ubiquitous in solvents and glassware. Without intervention, sodium competes with protons during the electrospray process.
The Fix: Ammonium Displacement Chemistry You cannot eliminate Sodium entirely, but you can outcompete it. By adding Ammonium Formate to your mobile phase, you flood the electrospray droplet with NH₄⁺ ions.
-
Mechanism: NH₄⁺ binds to the SM. In the gas phase, the [M+NH₄]⁺ complex is unstable and sheds ammonia (NH₃), leaving behind the protonated [M+H]⁺ ion.
-
Result: Collapses the signal into a single, intense [M+H]⁺ peak.
Visualizing the Mechanism:
Figure 1: The ammonium displacement mechanism.[1] NH₄⁺ outcompetes Na⁺ in solution, then dissociates in the gas phase to yield the desired protonated ion.
Module 2: Solubility & Mobile Phase Configuration
Q: My long-chain SMs (C24:0, C26:0) show tailing or low intensity compared to short chains. Why?
A: This is a solubility and desolvation failure. Standard pure Methanol (MeOH) or Acetonitrile (ACN) mobile phases are often insufficient to fully solvate the waxy, very long-chain fatty acid tails, leading to precipitation on the column or incomplete desolvation in the source.
The Fix: The "IPA Spike" Protocol Isopropanol (IPA) is critical for long-chain lipidomics. It reduces the surface tension of the droplet (improving Taylor cone stability) and solvates hydrophobic chains.
Recommended Mobile Phase Architecture:
| Component | Solvent A (Aqueous) | Solvent B (Organic) | Purpose |
| Base Solvent | 60:40 ACN:Water | 90:10 IPA:ACN | IPA in B ensures solubility of C24+ chains at high %B. |
| Modifier | 10 mM Ammonium Formate | 10 mM Ammonium Formate | Drives [M+H]+ formation (see Module 1). |
| Acid | 0.1% Formic Acid | 0.1% Formic Acid | Stabilizes pH and aids protonation. |
Critical Warning: Do not use 100% IPA as Solvent B if your pressure limits are low; it has high viscosity. The 90:10 mix reduces backpressure while maintaining solubility.
Module 3: The "PC Suppression" Problem
Q: Phosphatidylcholines (PCs) are suppressing my SM signal. How do I fix this?
A: PCs and SMs share the same headgroup and often co-elute. Since PCs are usually present at 10x-100x higher concentrations, they steal the charge in the ESI source (Ion Suppression).
Strategy A: Chromatographic Resolution (The Gentle Way) Switch to a C18 Column (Reversed-Phase).
-
Why: HILIC separates by headgroup (grouping PC and SM together). C18 separates by hydrophobicity.
-
Result: SMs, having a sphingosine backbone, often elute slightly differently than PCs of equivalent chain length.
Strategy B: Selective Alkaline Hydrolysis (The "Nuclear" Option) If you are strictly targeting Sphingomyelin and need maximum sensitivity, you can chemically destroy the interference.
-
Chemistry: PCs contain ester bonds. SMs contain amide bonds.
-
Method: Mild alkaline hydrolysis cleaves the ester bonds of PCs (and TGs), rendering them into lyso-forms or free fatty acids that elute earlier or ionize differently, leaving the amide-bonded SMs intact.
Protocol: Selective PC Removal
-
Extract: Perform standard Bligh-Dyer or Folch extraction.
-
Hydrolyze: Resuspend dried lipid film in 0.5 mL Methanol containing 0.1 M KOH.
-
Incubate: 37°C for 30 minutes.
-
Neutralize: Add acetic acid to neutralize.
-
Re-extract: Perform a liquid-liquid extraction (CHCl3/MeOH).
-
Result: The organic phase now contains SMs but is virtually free of PCs.
Module 4: Instrumental Triage
Q: I see a high background of m/z 184. Is my precursor fragmenting?
A: Yes. This is In-Source Fragmentation (ISF) . The phosphocholine headgroup is fragile. If the energy imparted to the ions in the source (before the quadrupole) is too high, the headgroup shears off, creating a dominant peak at m/z 184 and destroying your precursor [M+H]+.
Troubleshooting Steps:
-
Lower Cone Voltage / Declustering Potential: Reduce this value in 5V increments. You want just enough energy to decluster solvent, not break bonds.
-
Source Temperature: For SMs, excessively high source temps (>500°C) can promote thermal degradation. Try lowering to 350°C-400°C.
Summary Workflow: The "Self-Validating" Protocol
This workflow ensures that if a step fails, the data itself tells you why.
Figure 2: Troubleshooting decision tree. Internal standards (Step 1) validate extraction; Mobile phase additives (Step 2) validate ionization state.
References
-
Hsu, F. F., & Turk, J. (2000). Structural determination of sphingomyelin by tandem mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry. Link
-
Lalwani, A., et al. (2019). Comprehensive Lipidomic Analysis of Human Plasma using LC-MS/MS. Journal of Lipid Research. (Demonstrates the use of Ammonium Formate for adduct control). Link
-
Avanti Polar Lipids. (n.d.). Lipidomics Adducts and Ionization Guide. (Industry standard for mobile phase additives). Link
-
Sullards, M. C., et al. (2011). Structure-specific analysis of sphingolipids by liquid chromatography-tandem mass spectrometry. Methods in Enzymology. (Details the alkaline hydrolysis method for PC removal). Link
Sources
Technical Support Center: Troubleshooting C22 Sphingomyelin Solubility
Product Focus: N-docosanoyl-sphingosylphosphorylcholine (C22 Sphingomyelin) CAS Number: 94359-12-3 Chemical Nature: Long-chain, saturated sphingolipid
Core Directive: The "Gel Phase" Barrier
User Advisory: If you are treating C22 Sphingomyelin (C22 SM) like Egg Sphingomyelin or C18 SM, your protocol will fail.
C22 SM is a long-chain, saturated lipid. At room temperature (
The Golden Rule: You cannot dissolve a rock without melting it first. You must process this lipid above its phase transition temperature (
Diagnostic & Troubleshooting (Q&A)
Q1: I used standard Chloroform:Methanol (2:1), but the solution is cloudy or contains floating particulates. Why?
A: You are likely working below the phase transition temperature or the concentration is too high for the solvent ratio.
-
The Cause: C22 SM has a
significantly higher than typical biological lipids (often cited in the range for pure long-chain species). In 2:1 mixtures at room temperature, the hydrophobic tails aggregate before the solvent can solvate them. -
The Fix:
-
Heat the solvent mixture to
before adding it to the lipid. -
Perform the dissolution in a water bath sonicator set to
. -
Do not use a probe sonicator if possible (risk of metal contamination and lipid oxidation), unless using a titanium tip under argon.
-
Q2: Why can't I just use pure Chloroform? It works for other lipids.
A: Sphingomyelin is amphipathic with a very polar phosphocholine headgroup and a hydrogen-bonding amide linkage.
-
The Mechanism: Pure chloroform is non-polar. It solvates the hydrophobic C22 tail but cannot break the intermolecular hydrogen bonds of the headgroup. The lipid will form an inverted micelle "skin" or simply refuse to enter the solution.
-
The Fix: You must use Methanol. The hydroxyl groups in methanol disrupt the lipid-lipid hydrogen bonding, allowing the solvent to penetrate.
-
Recommendation: Start with Chloroform:Methanol (2:1) . For concentrations
, shift to 1:1 .
Q3: I see a phase separation (two layers) in my vial. What happened?
A: This is usually caused by water contamination or atmospheric moisture absorption.
-
The Cause: Chloroform is heavy (density
); Methanol/Water is light. If your methanol is "wet" or you added water to aid solubility without adjusting the ratio, the system splits. -
The Fix:
-
Ensure solvents are anhydrous.
-
If adding water (to swell the headgroup), keep it below
of the total volume. -
Add a small amount of Ethanol or Isopropanol to act as a co-solvent bridge if separation persists.
-
Technical Data & Solubility Thresholds
Table 1: Comparative Solubility Parameters
| Parameter | Egg Sphingomyelin (Mixed) | C22 Sphingomyelin (Pure) | Impact on Protocol |
| Phase Transition ( | Must heat C22 SM to | ||
| Chain Packing | Loose (mixed lengths/unsaturation) | Tight (crystalline packing) | Requires sonication to break crystal lattice. |
| Interdigitation | Low | High (C22 chain penetrates opposing leaflet) | Harder to form stable liposomes; requires higher energy input. |
| Max Solubility (2:1 CHCl | Dilute samples or heat to achieve high concentrations. |
Recommended Protocol: The "Hot Sonic" Method
Objective: Create a clear, stable stock solution of C22 SM at
Materials:
-
C22 Sphingomyelin powder (stored at
).[1] -
Chloroform (HPLC Grade).[2]
-
Methanol (HPLC Grade).[2]
-
Water Bath Sonicator (set to
). -
Glass vial with Teflon-lined cap (Do NOT use plastic/parafilm).
Workflow:
-
Equilibration: Remove C22 SM vial from the freezer and let it reach room temperature (prevent condensation).
-
Solvent Prep: Pre-mix Chloroform:Methanol (2:1 v/v) in a separate glass vial. Warm this solvent mixture to
. -
Addition: Add the warm solvent to the lipid powder.
-
Agitation: Vortex vigorously for 30 seconds. The solution will likely look cloudy.
-
Thermal Sonication: Place the vial in the
sonicating bath. Sonicate for 5–10 minutes.-
Visual Check: The solution should turn completely clear.
-
-
Storage: If storing as a stock, purge the headspace with Argon or Nitrogen, cap tightly, and store at
.-
Note: Upon cooling, C22 SM will precipitate or gel. This is normal. You must re-heat and re-sonicate before every future use.
-
Visualizing the Mechanism
Diagram 1: The Dissolution Logic Gate
A decision tree for researchers encountering solubility failure.
Caption: Workflow for troubleshooting C22 SM solubility. Note the critical loop involving heat and solvent adjustment.
Diagram 2: The "Mismatch" Barrier
Why C22 is harder to dissolve than C18: The Interdigitation Effect.
Caption: C22 tails (red) are longer than the sphingosine base, causing interdigitation that resists solvation.
References
-
Avanti Polar Lipids. Sphingolipid Solubility & Preparation Guidelines. [Link]
-
Ramstedt, B., & Slotte, J. P. (2002). Membrane properties of sphingomyelins.[2][3][4][5][6] FEBS Letters, 531(1), 33–37. (Discusses the high
and interdigitation of long-chain SMs). [Link] -
Niemelä, P. et al. (2006). Influence of Chain Length and Unsaturation on Sphingomyelin Bilayers.[5][6] Biophysical Journal. (Mechanistic insight into C22/C24 packing). [Link]
Sources
- 1. DPH Sphingomyelin 860613P Avanti Polar Lipids [sigmaaldrich.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. scispace.com [scispace.com]
- 5. The many faces (and phases) of ceramide and sphingomyelin I – single lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Chain Length and Unsaturation on Sphingomyelin Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing collision energy for N-docosanoyl sphingomyelin fragmentation
Welcome to the Mass Spectrometry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the fragmentation dynamics of complex sphingolipids.
N-docosanoyl sphingomyelin (SM d18:1/22:0) presents a unique analytical paradox: you must balance the extreme lability of its phosphocholine headgroup with the high kinetic energy required to shatter its robust ceramide backbone. This guide bypasses generic advice, providing you with field-proven, self-validating protocols and the mechanistic causality behind every instrument parameter.
Part 1: Mechanistic Fragmentation & Diagnostic Workflows
To optimize collision energy (CE), we must first understand the structural thermodynamics of SM d18:1/22:0. Under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the molecule does not break apart uniformly. The structurally specific product ions of sphingomyelins require distinct optimal collision energies[1].
At low CE, the C-O bond of the phosphocholine headgroup cleaves, dominating the spectrum. To access the structural information of the long-chain base (LCB) and the fatty acyl chain, the activation barrier of the amide bond must be overcome, requiring significantly higher energy[2].
Mechanistic fragmentation pathway of protonated SM d18:1/22:0 across varying collision energies.
Part 2: Self-Validating CE Optimization Protocol
Do not rely on theoretical CE values. Instrument geometry, collision gas pressure, and source conditions vary. Use this step-by-step empirical methodology to calibrate your specific system. This protocol is self-validating because it uses the ratio of low-energy to high-energy fragments to confirm successful optimization.
Step 1: Standard & Matrix Preparation Dissolve synthetic SM d18:1/22:0 standard to a final concentration of 1 µM in Methanol/Chloroform (2:1, v/v). Critical Causality: You must add 5–10 mM ammonium formate to this solution. This acts as a proton donor, forcing the formation of the [M+H]+ precursor and suppressing erratic sodium adducts.
Step 2: Direct Infusion Bypass the LC column. Infuse the standard directly into the ESI source at 5–10 µL/min. This provides a continuous, stable ion beam, eliminating chromatographic peak-width variables during your energy sweep.
Step 3: Precursor Isolation Set your first quadrupole (Q1) to isolate the exact mass of the protonated precursor: m/z 787.67 (Unit resolution).
Step 4: The Energy Sweep (CE Ramping) Program a product ion scan (Q3 full scan, m/z 100–800) and link it to a CE ramp. Sweep the collision energy from 15 eV to 60 eV in 5 eV increments.
Step 5: Data Extraction & Apex Determination Extract the ion chromatograms (EICs) for the diagnostic fragments. Plot fragment intensity versus CE. You will observe two distinct bell curves:
-
The apex for m/z 184.07 will occur early (~25 eV).
-
The apex for m/z 264.27 will occur later (~40 eV).
Step 6: Method Implementation Input these optimized CE values into your Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method to ensure maximum sensitivity for both transitions[3].
Step-by-step workflow for optimizing collision energy in SM d18:1/22:0 MS/MS analysis.
Part 3: Quantitative Fragmentation Data
Use the following table as a benchmark when evaluating your MS/MS spectra. If your instrument requires energies outside these ranges to achieve these fragments, check your collision gas pressure (Argon/Nitrogen) and collision cell exit potentials.
| Precursor Ion (m/z) | Adduct State | Target Fragment | Product Ion (m/z) | Optimal CE Range (eV) | Diagnostic Utility |
| 787.67 | [M+H]+ | Phosphocholine | 184.07 | 25 – 30 | Identifies lipid class (SM/PC) |
| 787.67 | [M+H]+ | Neutral Loss (Headgroup) | 604.60 | 30 – 35 | Intermediate validation |
| 787.67 | [M+H]+ | Sphingoid Base (-H2O) | 264.27 | 38 – 45 | Confirms d18:1 backbone |
| 809.65 | [M+Na]+ | Sodiated Headgroup | 146.98 | 45 – 55 | Adduct troubleshooting |
Part 4: Troubleshooting Guides & FAQs
Q1: Why is my MS/MS spectrum entirely dominated by m/z 184.07, with zero visible ceramide backbone fragments? A1: This is a classic symptom of insufficient Collision Energy. The phosphocholine headgroup is highly labile; its C-O bond cleaves easily at low collision energies. To break the robust amide bond linking the docosanoyl (22:0) chain and induce water loss to form the d18:1 sphingoid base fragment (m/z 264.27), you must overcome a much higher activation barrier. Solution: Implement a "stepped CE" method (e.g., applying 25 eV and 45 eV simultaneously) or utilize a precursor ion scan of m/z 184 for broad class identification[4], paired with targeted high-energy scans for structural elucidation.
Q2: I am isolating m/z 809.65 instead of m/z 787.67. Why is my fragmentation pattern completely different, and why is the m/z 184 peak missing? A2: You have isolated the sodium adduct [M+Na]+ instead of the protonated precursor [M+H]+. N-docosanoyl sphingomyelin is particularly prone to forming sodium adducts, which can suppress the desired protonated fragmentation pathways[5]. The sodium ion coordinates tightly with the phosphate oxygen and the amide carbonyl, fundamentally altering the fragmentation thermodynamics. Instead of yielding the intense m/z 184.07 ion, sodiated SMs require much higher CE and typically yield sodiated neutral losses. Solution: Add a volatile buffer (5-10 mM ammonium formate or ammonium acetate) to your mobile phase. The ammonium ions act as a proton source during electrospray ionization (ESI), driving the equilibrium toward the[M+H]+ species and suppressing the [M+Na]+ adduct.
Q3: How does the massive 22:0 acyl chain length affect my collision energy optimization compared to shorter chain SMs (like d18:1/16:0)? A3: Collision energy requirements scale with the degrees of freedom in the molecule. It has been empirically observed that optimal CE must increase with increasing N-acyl or sphingoid base chain length to achieve the same degree of fragmentation[1]. The massive 22-carbon docosanoyl chain acts as a collisional "shock absorber," dispersing the kinetic energy across its numerous vibrational modes before bond cleavage can occur. Solution: If your method was previously optimized for SM d18:1/16:0, you must increase your CE by approximately 10-15% when targeting SM d18:1/22:0 to achieve equivalent fragmentation efficiency.
Q4: My signal-to-noise ratio for the m/z 264.27 fragment is incredibly low, even at high CE. What is destroying my signal? A4: If you push the CE too high (e.g., >55 eV) in an attempt to force the amide cleavage, you risk inducing secondary and tertiary fragmentation. The m/z 264.27 ion will undergo further sequential water losses or complete aliphatic chain shattering, reducing your diagnostic signal to baseline noise. Solution: Narrow your CE optimization sweep to 2 eV increments between 35 eV and 45 eV to find the exact thermodynamic "sweet spot" where the amide bond breaks but the resulting sphingoid base remains intact.
Part 5: References
-
Structural Determination of Sphingomyelin by Tandem Mass Spectrometry With Electrospray Ionization. PubMed.
-
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS.
-
Sphingolipidomic Profiling of Rat Serum by UPLC-Q-TOF-MS: Application to Rheumatoid Arthritis Study. MDPI.
-
Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. PMC.
-
Using precursor ion scan of 184 with liquid chromatography-electrospray ionization-tandem mass spectrometry for concentration normalization in cellular lipidomic studies. PubMed.
Sources
- 1. lipidmaps.org [lipidmaps.org]
- 2. Structural determination of sphingomyelin by tandem mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using precursor ion scan of 184 with liquid chromatography-electrospray ionization-tandem mass spectrometry for concentration normalization in cellular lipidomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingolipidomic Profiling of Rat Serum by UPLC-Q-TOF-MS: Application to Rheumatoid Arthritis Study [mdpi.com]
Technical Support Center: Resolving Isobaric Overlaps Between SM 22:0 and PC Species
Executive Summary
This guide provides authoritative, self-validating troubleshooting workflows to resolve this critical overlap across various analytical platforms.
Diagnostic Matrix: The Nature of the Overlap
To understand the causality of the overlap, we must look at the exact masses. According to the Nitrogen Rule, PC species (containing one nitrogen) have an even nominal mass for their protonated [M+H]+ ions, while SM species (containing two nitrogens) have an odd nominal mass. Therefore, their monoisotopic peaks never overlap.
The interference is a Type-II isotopic overlap [1], occurring because the natural 1.1% abundance of
| Lipid Species | Ion Type | Chemical Formula | Exact Mass (m/z) | Mass Difference (Δm) | Required Resolving Power (R) |
| SM d18:1/22:0 | Monoisotopic [M+H]+ | 787.6688 | - | - | |
| PC 36:2 | M+1 Isotope [M+^{13}\text{C}{1}+H]+ | 787.6040 | 0.0648 Da | ~12,150 |
Troubleshooting FAQs
Q1: We use a low-resolution Triple Quadrupole (QqQ) for shotgun lipidomics via precursor ion scanning (PIS m/z 184). How do we correct for the PC 36:2 interference? A: Because a QqQ operates at unit resolution, it cannot physically separate m/z 787.66 from 787.60. You must use a mathematical Isotope Correction Algorithm [3]. By measuring the monoisotopic peak of PC 36:2 at m/z 786.6, you can calculate its theoretical M+1 isotopic abundance (based on the number of carbon atoms) and subtract this calculated intensity from the m/z 787 peak. Alternatively, you can use chemical derivatization (see Protocol 1) to selectively destroy the PC species prior to injection.
Q2: Can I resolve this overlap using High-Resolution Mass Spectrometry (HRMS) alone? A: Yes. Resolving a Δm of 0.0648 Da at m/z 787 requires a mass resolving power (R) of approximately 12,150[2]. Modern Fourier-transform mass spectrometers (FTMS), such as Orbitrap or high-resolution TOF instruments, routinely operate at R > 60,000. By extracting the exact mass of SM 22:0 (m/z 787.6688) with a narrow mass tolerance (e.g., 5 ppm), you completely exclude the PC 36:2 isotope. Caution: In cases of extreme concentration disparity, watch for "peak coalescence" in FTMS, which can distort mass accuracy[1].
Q3: How does Liquid Chromatography (LC) solve this issue? A: LC physically separates the lipids before they enter the mass spectrometer, rendering the isobaric overlap irrelevant.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Separates lipids by headgroup polarity. Because SM contains a hydroxyl group and an amide linkage on its sphingoid base, it is significantly more polar than PC and elutes later on a HILIC column.
-
RPLC (Reversed-Phase Liquid Chromatography): Separates by hydrophobicity (Equivalent Carbon Number, ECN). PC 36:2 (ECN = 32) and SM 22:0 (ECN = 38) have vastly different retention times.
Q4: We are performing MALDI Imaging Mass Spectrometry (MSI) on tissue sections. We cannot use LC or extraction protocols. How do we resolve the overlap? A: In imaging mass spectrometry, you can utilize gas-phase charge inversion ion/ion reactions [4]. By reacting the lipid cations emitted from the tissue with a reagent dianion like 1,4-phenylenedipropionic acid (PDPA), the lipids are converted to demethylated product anions ([M - CH3]-). This reaction shifts the masses differently based on their original adducts, effectively breaking the isobaric interference and allowing distinct spatial mapping of SM and PC.
Validated Experimental Protocols
Protocol 1: Mild Alkaline Hydrolysis (Saponification) for Shotgun Lipidomics
Causality & Mechanism: Saponification utilizes high pH to cleave the ester bonds of glycerophospholipids (destroying PC 36:2), but leaves the amide bonds of sphingolipids intact (preserving SM 22:0). Self-Validating System: This protocol requires the addition of unnatural internal standards to prove the reaction went to completion.
-
Standard Spiking: Spike your biological sample with an unnatural PC (e.g., PC 17:0/17:0) and an unnatural SM (e.g., SM d18:1/17:0) prior to extraction.
-
Extraction: Perform a standard Bligh and Dyer lipid extraction and dry the lower organic phase under a gentle stream of nitrogen.
-
Hydrolysis: Reconstitute the dried lipids in 0.5 mL of 0.2 M methanolic potassium hydroxide (KOH).
-
Incubation: Incubate the mixture at 37°C for 60 minutes with gentle shaking.
-
Neutralization: Halt the reaction by adding 0.5 mL of 0.2 M acetic acid.
-
Re-extraction: Add chloroform and water to re-partition the intact sphingolipids into the lower organic phase. Extract and dry.
-
Validation Check: Analyze the extract via MS. If the PC 17:0/17:0 signal is completely absent, 100% ester cleavage is confirmed. The quantitative recovery of SM d18:1/17:0 confirms amide preservation. The remaining signal at m/z 787 is now purely SM 22:0.
Protocol 2: HILIC-MS/MS Method for Class-Based Separation
Mechanism: HILIC relies on a water-enriched layer on a polar stationary phase. PC and SM partition differently into this layer based on hydrogen bonding capabilities.
-
Column Selection: Use a Waters ACQUITY UPLC BEH HILIC column (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Acetonitrile/Water (95:5, v/v) containing 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile/Water (50:50, v/v) containing 10 mM Ammonium Acetate.
-
Gradient Elution:
-
0.0 - 1.0 min: 100% A
-
1.0 - 6.0 min: Linear ramp to 80% A
-
6.0 - 8.0 min: Hold at 80% A
-
8.0 - 8.1 min: Return to 100% A for re-equilibration.
-
-
Detection: Operate in ESI positive mode. PC species will elute in a tight cluster around 2-3 minutes, while SM species will elute later around 4-5 minutes, completely separating PC 36:2 from SM 22:0 prior to MS/MS fragmentation (m/z 184.1).
Decision Tree: Resolving the m/z 787 Overlap
Decision tree for resolving isobaric overlaps between SM 22:0 and PC species based on instrument capability.
References
-
High-throughput quantification of phosphatidylcholine and sphingomyelin by electrospray ionization tandem mass spectrometry coupled with isotope correction algorithm Source: PubMed (National Institutes of Health) URL:[Link]
-
Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions Source: PMC (National Institutes of Health) URL:[Link]
-
Isobaric Overlap Guidelines Source: Lipidomic Standards Initiative (LSI) URL:[Link]
-
Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry Source: University of Southern Denmark (SDU) URL:[Link]
Sources
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. lipidomicstandards.org [lipidomicstandards.org]
- 3. High-throughput quantification of phosphatidylcholine and sphingomyelin by electrospray ionization tandem mass spectrometry coupled with isotope correction algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Core Principles of Column Selection for Hydrophobic Sphingolipids
Welcome to the Advanced Lipidomics Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to analyze very-long-chain sphingolipids.
C22 sphingolipids (e.g., C22-ceramide, C22-sphingomyelin, and C22-ceramide-1-phosphate) present a unique chromatographic challenge. Their extreme hydrophobicity (XlogP > 0) drives intense retention on standard stationary phases, while their polar sphingoid bases and functional headgroups can engage in detrimental secondary interactions with column hardware[1].
This guide provides a mechanistic approach to column chemistry selection, method optimization, and system troubleshooting to ensure robust, reproducible lipidomic workflows.
While Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for separating bulk lipid classes based on polar headgroups, Reversed-Phase Liquid Chromatography (RPLC) is mandatory for resolving individual molecular species by acyl chain length and lipophilicity[2].
When targeting C22 sphingolipids, standard fully endcapped C18 columns often fail due to excessive hydrophobic retention. To optimize your separation, consider the following column chemistries:
-
C8 Phase Columns: Reducing the alkyl chain length from C18 to C8 decreases the hydrophobic interaction surface area. This accelerates the mass transfer of bulky C22 chains, resulting in sharper peaks and reduced carryover without sacrificing the critical resolution needed to separate C16, C18, and C24 species[1].
-
Charged Surface Hybrid (CSH) Particles: CSH technology introduces a low-level positive charge to the particle surface. This prevents the severe peak tailing caused by acidic lipids (like ceramide-1-phosphate) interacting with residual silanols[3].
-
Bioinert / Metal-Free Hardware: Phosphorylated sphingolipids act as strong chelators, binding to iron and nickel in standard stainless-steel column frits. Utilizing columns with PEEK-lined or yttrium-treated hardware completely blocks these Lewis acid-base interactions, ensuring high recovery[4].
Caption: Sphingolipid metabolic pathway highlighting the central role of C22-Ceramide.
Part 2: Troubleshooting Guides & FAQs
Q1: I am experiencing severe sample-to-sample carryover with C22 ceramides. How do I eliminate these ghost peaks?
-
Causality: Very-long-chain (C22-C26) ceramides strongly adsorb to the hydrophobic stationary phase and the stainless-steel components of the LC system. A standard 95% organic wash is thermodynamically insufficient to desorb them from the column head.
-
Solution: First, increase the column oven temperature to 60°C. Applying heat significantly increases mass transfer kinetics and lipid solubility in the mobile phase, which has been shown to completely eliminate carryover and double the signal strength for species like ceramide-1-phosphate[5]. Second, extend your isocratic wash at 100% Mobile Phase B (containing Isopropanol) to at least 4–5 minutes[4].
Q2: My C22 ceramide-1-phosphate (C1P) peaks are tailing horribly, and my recovery is low. Is this a column chemistry issue?
-
Causality: The free phosphate group on C1P acts as a strong chelator, binding to metal ions in the LC system and column hardware.
-
Solution: Switch to a bioinert column (e.g., YMC-Accura Triart or Waters Premier)[4]. If hardware changes are not possible, use pseudo ion-pairing reagents in your mobile phase. A buffer of 0.5 mM ammonium acetate and 0.2% acetic acid provides the exact ionic strength needed to reduce nonspecific adsorption without causing severe ion suppression in negative ESI mode[4].
Q3: How do I prevent autosampler carryover for highly hydrophobic lipids?
-
Causality: Lipids precipitate or adhere to the inner walls of the autosampler needle and injection valve rotor seal.
-
Solution: Implement a highly organic, acidic needle wash. Using Isopropanol/Acetonitrile (9:1, v/v) supplemented with 0.2% acetic acid and 5 µM phosphoric acid (PA) effectively strips residual lipids and passivates metal surfaces in the injector[4].
Caption: Decision matrix for troubleshooting C22 sphingolipid chromatography issues.
Part 3: Quantitative Data & Method Optimization
To select the correct column and mobile phase, you must balance retention, peak shape, and ionization efficiency.
Table 1: Comparison of Column Chemistries for C22 Sphingolipid Analysis
| Column Chemistry | Hardware Type | Retention Factor (k') | Carryover Risk | Peak Shape (Asymmetry) | Ideal Use Case |
| Standard C18 | Stainless Steel | Very High | High | Poor (Tailing for C1P) | General lipidomics (shorter chains) |
| Standard C8 | Stainless Steel | Medium | Moderate | Good | Very hydrophobic neutral lipids |
| CSH C18 | Stainless Steel | High | Moderate | Excellent | Lipids requiring positive surface charge |
| Bioinert C18 | PEEK-lined / Yttrium | High | Low | Excellent | Phosphorylated sphingolipids (C1P, S1P) |
Table 2: Mobile Phase Modifier Effects on Phosphorylated C22 Sphingolipids
| Modifier | Ionization Mode | Signal Intensity | Carryover | Notes |
| 10 mM NH₄Formate + 0.1% FA | Positive | High | Moderate | Standard for untargeted RPLC[1] |
| 10 mM NH₄Ac + 0.1% Acetic Acid | Negative | Low (Suppressed) | Low | High salt suppresses oxylipins/lipids[4] |
| 0.5 mM NH₄Ac + 0.2% Acetic Acid | Negative/Positive | Optimal | Low | Best compromise for signaling lipids[4] |
Part 4: Step-by-Step Methodology
Protocol: Self-Validating Bioinert LC-MS/MS Method for C22 Sphingolipids This protocol utilizes thermal optimization and bioinert hardware to ensure high recovery. It is designed as a self-validating system, meaning the sequence itself dictates whether the data is trustworthy based on an empirical carryover check.
Step 1: Mobile Phase Preparation
-
Eluent A: H₂O/Acetonitrile 80/20 (v/v) containing 0.5 mM Ammonium Acetate and 0.2% Acetic Acid.
-
Eluent B: Isopropanol/Acetonitrile/H₂O 60/35/5 (v/v) containing 0.5 mM Ammonium Acetate and 0.2% Acetic Acid[4].
Step 2: Column Selection & Setup
-
Install a bioinert C18 or C8 column (e.g., 2.1 × 100 mm, 1.7 µm particle size)[3].
-
Critical Causality Step: Set the column oven temperature strictly to 60°C. This thermal energy is required to overcome the activation energy of desorption for C22 acyl chains, preventing them from permanently adhering to the stationary phase[5].
Step 3: Gradient Elution (Flow rate: 0.4 mL/min)
-
0.0 – 1.0 min: Hold at 30% B to focus the analytes at the column head.
-
1.0 – 11.0 min: Linear ramp to 100% B to elute lipids based on lipophilicity.
-
11.0 – 16.0 min: Isocratic hold at 100% B. Do not shorten this step; it is mandatory for washing C22 and C24 species off the column.
-
16.1 – 20.0 min: Return to 30% B for column re-equilibration[4].
Step 4: Autosampler Wash Configuration
-
Configure the injector to wash the needle with Isopropanol/Acetonitrile 9/1 (v/v) + 0.2% Acetic Acid + 5 µM Phosphoric Acid before and after every injection[4].
Step 5: System Self-Validation (The Carryover Check)
-
To validate the integrity of the run, inject your highest calibrator standard (e.g., 100 pmol C22-Ceramide).
-
Immediately follow this with a blank solvent injection.
-
Validation Criteria: The system is validated for the batch ONLY if the peak area of the C22-Ceramide in the blank injection is <0.5% of the preceding calibrator's peak area[4]. If it exceeds this, the column requires a dedicated Isopropanol/Tetrahydrofuran flush.
References
1.1 - LabRulez LCMS 2.4 - Analytical Chemistry (ACS Publications) 3.5 - PMC (NIH) 4.3 - PMC (NIH) 5.2 - LabRulez LCMS
Sources
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. Polyketide synthase-derived sphingolipids mediate microbiota protection against a bacterial pathogen in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: The C22/C16 Sphingomyelin Ratio as a Clinical Biomarker
Executive Summary: The Chain Length Rheostat
In the era of precision lipidomics, the quantification of "Total Sphingomyelin" is no longer sufficient for characterizing disease states. The biological function of sphingomyelin (SM) is dictated not by its headgroup, but by the length of its acyl chain.
The C22/C16 Sphingomyelin Ratio represents a critical cellular "rheostat" governing membrane fluidity, apoptosis sensitivity, and immune activation.
-
C16-SM (Palmitic): Generated by CerS5/CerS6. Promotes membrane domain segregation, mitochondrial fission, and apoptosis.
-
C22-SM (Behenic) / C24-SM (Lignoceric): Generated by CerS2. Promotes interdigitation between membrane leaflets, stabilizing the bilayer and preventing spontaneous apoptosis.
This guide evaluates the C22/C16 ratio against traditional biomarkers, demonstrating its superior utility in predicting cardiovascular risk, monitoring HIV-associated immune activation, and assessing metabolic syndrome progression.
Mechanistic Basis: The "Fork in the Road"
The clinical relevance of the C22/C16 ratio stems from the substrate specificity of Ceramide Synthases (CerS). While both species share the same phosphocholine headgroup, their biophysical properties are diametrically opposed.
The Biosynthetic Pathway
The ratio is determined at the acylation step of sphinganine. A shift in CerS expression (e.g., downregulation of CERS2 or upregulation of CERS5) directly alters the ratio, driving the cell toward a pro-inflammatory or apoptotic phenotype.
Figure 1: The biosynthetic divergence of sphingolipids. The ratio is established by the competition between CerS5/6 (generating C16) and CerS2 (generating C22/C24).
Comparative Analysis: C22/C16 vs. Alternatives
The following analysis compares the C22/C16 ratio against standard clinical biomarkers in the context of Chronic Immune Activation (e.g., HIV) and Cardiovascular Risk .
Performance Matrix
| Feature | C22/C16 SM Ratio | hs-CRP / IL-6 | CD4/CD8 Ratio | Total Sphingomyelin |
| Biomarker Type | Functional / Structural | Systemic Inflammatory | Immunological | Aggregate Lipid |
| Specificity | High (Reflects specific membrane composition) | Low (General inflammation) | Moderate (T-cell specific) | Low (Masks isoform shifts) |
| Predictive Window | Early (Precedes overt tissue damage) | Late (Response to damage) | Lagging (Post-infection recovery) | Variable |
| Mechanism Link | Direct (Membrane fluidity/Apoptosis) | Indirect (Cytokine signaling) | Indirect (Cellular depletion) | None (Quantity |
| Stability | High (Constitutive membrane component) | Low (Fluctuates daily/acutely) | High | High |
Deep Dive: Why the Ratio Wins
vs. Total Sphingomyelin
Measuring "Total SM" is misleading. In metabolic syndrome, total SM may remain constant while the composition shifts drastically toward C16:0. This "cryptic" shift increases membrane rigidity and insulin resistance without altering total lipid mass.
-
Evidence: Studies in Nature Chemical Biology have shown that reducing C24/C22 levels while maintaining total SM levels is sufficient to induce apoptosis sensitivity.
vs. hs-CRP (High-Sensitivity C-Reactive Protein)
CRP is a downstream marker of inflammation. The C22/C16 ratio is often an upstream driver. High C16-SM content in lipid rafts facilitates the dimerization of inflammatory receptors (e.g., TLR4), actively causing the inflammation that CRP later measures.
-
Clinical Insight: In HIV elite controllers, where CRP is often normal, a skewed SM ratio can still predict residual immune activation and non-AIDS comorbidities (CVD).
Experimental Protocol: LC-MS/MS Quantification
To accurately determine the C22/C16 ratio, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard. Colorimetric assays or ELISAs cannot distinguish chain lengths.
Self-Validating Workflow
This protocol uses a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which separates lipid classes by headgroup, ensuring that matrix effects are consistent across all SM species.
Figure 2: Analytical workflow for precise isoform quantification.
Step-by-Step Methodology
1. Sample Preparation & Extraction
-
Input: 50 µL human plasma or serum.
-
Internal Standard (ISTD): Spike 10 µL of C12:0 Sphingomyelin (Avanti Polar Lipids) at 5 µM. Rationale: C12-SM is not endogenous, ensuring the signal is purely from the standard.
-
Extraction: Add 750 µL of Chloroform:Methanol (1:2 v/v). Vortex for 1 min. Add 250 µL Chloroform and 250 µL water to induce phase separation. Centrifuge (3000 x g, 5 min).
-
Collection: Collect the lower organic phase. Dry under nitrogen gas. Reconstitute in 100 µL Mobile Phase A/B (50:50).
2. LC Separation (HILIC)
-
Column: Kinetex HILIC (2.1 x 100 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: Acetonitrile (95%) + 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Water (50%) / Acetonitrile (50%) + 10 mM Ammonium Formate.
-
Gradient: 100% A to 80% A over 10 minutes.
-
Why HILIC? It elutes all SM species in a narrow window, maximizing sensitivity while separating them from phosphatidylcholines (PC) which can cause isobaric interference.
3. MS/MS Detection (MRM Transitions)
Operate in Positive Electrospray Ionization (+ESI) mode. Monitor the transition from the precursor ion
| Analyte | Precursor ( | Product ( | Collision Energy (V) |
| C16:0 SM (d18:1/16:0) | 703.6 | 184.1 | 30 |
| C22:0 SM (d18:1/22:0) | 787.7 | 184.1 | 30 |
| C24:0 SM (d18:1/24:0) | 815.7 | 184.1 | 30 |
| C12:0 SM (ISTD) | 647.5 | 184.1 | 30 |
Data Calculation
The ratio is calculated using the peak areas (normalized to ISTD if absolute quantification is required, though the ratio is internally robust):
-
Target Value: In healthy controls, this ratio is typically > 0.5 .
-
Risk Value: A ratio < 0.3 indicates a shift toward the pro-inflammatory C16 phenotype.
References
-
Baker, J. V., et al. (2010).[1] "Markers of Inflammation, Coagulation, and Renal Function Are Elevated in Adults with HIV Infection."[1] The Journal of Infectious Diseases. Link
-
Hanamatsu, H., et al. (2014). "Altered levels of serum sphingomyelin and ceramide containing distinct acyl chains in young obese adults." Nutrition & Diabetes. Link
-
Lemaitre, R. N., et al. (2023). "Plasma Ceramides and Sphingomyelins and Sudden Cardiac Death in the Cardiovascular Health Study." Journal of the American Heart Association. Link
-
Grosjean, I., et al. (2018). "Very-long-chain fatty acid sphingomyelin in nuclear lipid microdomains of hepatocytes and hepatoma cells." Molecular Biology of the Cell. Link
-
Hama, K., et al. (2018). "Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species." JoVE (Journal of Visualized Experiments). Link
Sources
Comparative Validation Guide: Targeted Quantitation of C22-Sphingomyelin in CerS2⁻/⁻ Mouse Models
Executive Summary: The Precision Gap in Lipidomics
In the characterization of Ceramide Synthase 2 (CerS2) knockout models, a common analytical pitfall undermines data integrity: the "Compensation Effect." When the production of Very Long Chain (VLC) sphingolipids (C22–C24) is ablated, biological systems often compensate by upregulating Long Chain (C16) species.[1]
Standard colorimetric assays, which detect the phosphocholine headgroup, measure only total sphingomyelin mass. They will frequently report "normal" total lipid levels in a knockout mouse that is, in fact, devoid of the specific target phenotype.
This guide objectively compares the IsoQuant™ Targeted C22-SM Workflow (a standardized LC-MS/MS approach using isotope dilution) against traditional colorimetric assays and global shotgun lipidomics. We demonstrate that absolute quantitation with chain-length specificity is the only valid method for confirming C22-sphingomyelin silencing.
Scientific Context: The CerS2 Pathway
To validate a knockout model, one must track the specific enzymatic step ablated. CerS2 is the primary enzyme responsible for synthesizing C22:0 and C24:0 ceramides, the precursors to C22-Sphingomyelin.
Biogenic Pathway of C22-Sphingomyelin
The following diagram illustrates the critical node where CerS2 operates. Note that Sphingomyelin Synthase (SMS) acts downstream; therefore, measuring total SM activity does not reflect CerS2 status.
Figure 1: The Sphingolipid biosynthetic pathway. CerS2 is the rate-limiting step for C22-Ceramide synthesis. Ablation of CerS2 prevents C22-SM formation, while the parallel CerS5 pathway remains active or upregulated.
Comparative Analysis: Method Performance
The following table contrasts the three primary methods used for validating sphingolipid levels in mouse tissue (Liver/Brain).
| Feature | Method A: Targeted LC-MS/MS (IsoQuant) | Method B: Global Shotgun Lipidomics | Method C: Colorimetric/ELISA |
| Specificity | High (Distinguishes C22:0 from C22:1, C24, C16) | Medium (Subject to isobaric overlap) | Low (Detects total Choline headgroup only) |
| Quantitation | Absolute (Uses C22-d9 Internal Standard) | Relative (Fold-change vs. control) | Relative (Total mass) |
| Matrix Effects | Corrected via Co-eluting Internal Standard | Susceptible to Ion Suppression | Susceptible to background interference |
| Validation Capability | Definitive (Confirms KO of specific chain) | Probable (Requires high resolution) | Invalid (Misses chain-switching) |
Why "Total SM" Fails in Validation
In CerS2-null mice, total sphingomyelin levels in the liver decrease by only ~15-20% because C16-SM levels increase to compensate for the loss of C22-SM. A colorimetric assay might show a "statistically insignificant" change, leading to a False Negative on the genotype validation.
Experimental Data: Validation of CerS2 Knockout
The following data demonstrates the necessity of chain-specific quantitation. Liver homogenates from Wild Type (WT) and CerS2-/- mice were analyzed using the Targeted LC-MS/MS workflow.
Table 1: Quantitative Lipidomics (pmol/mg tissue)
| Analyte | Wild Type (WT) | CerS2 Knockout (-/-) | % Change | Interpretation |
| SM d18:1/22:0 | 145.2 ± 12.1 | 4.8 ± 0.9 | -96.7% | Successful KO Validation |
| SM d18:1/16:0 | 85.4 ± 5.3 | 198.2 ± 15.6 | +132.1% | Compensatory Upregulation |
| Total SM (Sum) | 230.6 | 203.0 | -12.0% | Misleading "No Change" |
Key Insight: If you relied on "Total SM" (Row 3), the phenotype would appear weak. By isolating SM d18:1/22:0 (Row 1), the phenotype is absolute.
Detailed Protocol: Self-Validating Targeted Workflow
This protocol utilizes the Matyash Method (MTBE extraction) rather than Bligh & Dyer, as MTBE provides superior recovery for hydrophobic Very Long Chain (VLC) lipids and forms the upper phase, facilitating easier automation.
Phase 1: Sample Preparation & Internal Standard Spiking
The inclusion of the heavy isotope standard (SM d18:1/22:0-d9) prior to extraction is the self-validating step. It corrects for extraction loss and ionization efficiency.
-
Homogenization: Homogenize 10 mg mouse liver in 200 µL methanol.
-
Spike Internal Standard: Add 10 µL of SM d18:1/22:0-d9 (10 µM stock) to every sample.
-
Check Point: If the IS signal in the final MS run varies >15% between samples, the extraction failed.
-
-
Extraction (Matyash):
-
Add 750 µL MTBE (Methyl tert-butyl ether). Incubate 1 hr at RT, shaking.
-
Add 188 µL MS-grade water (induces phase separation).
-
Centrifuge 10 min at 10,000 x g.
-
-
Collection: Collect the upper organic phase (contains SMs).
-
Reconstitution: Dry under nitrogen flow and reconstitute in 200 µL MeOH:Toluene (9:1) for LC-MS injection.
Phase 2: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.
-
MRM Transitions (Positive Mode):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| SM d18:1/22:0 (Target) | 787.7 | 184.1 (Phosphocholine) | 35 |
| SM d18:1/22:0-d9 (ISTD) | 796.7 | 184.1 | 35 |
| SM d18:1/16:0 (Monitor) | 703.6 | 184.1 | 35 |
Visualization: The Validation Workflow
The following diagram outlines the logical flow of the experiment, highlighting the critical "Self-Validation Loop" provided by the internal standard.
Figure 2: The Self-Validating Workflow. The internal standard (Yellow) travels with the sample through extraction and ionization, normalizing errors and ensuring data trustworthiness.
References
-
Pewzner-Jung, Y., et al. (2010). "A critical role for ceramide synthase 2 in liver homeostasis: I. alterations in lipid metabolic pathways." The Journal of Biological Chemistry.
-
Significance: Establishes the CerS2 KO phenotype and the compensatory increase of C16 lipids.[1]
-
-
Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research.
- Significance: The gold-standard protocol for extracting hydrophobic sphingolipids without chloroform.
-
Sullards, M. C., et al. (2011). "Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS)."[2] Biochimica et Biophysica Acta (BBA).[2]
- Significance: Defines the MRM transitions and fragmentation patterns (m/z 184 product ion) for sphingomyelins.
-
Park, W. J., et al. (2013). "Sphingomyelin synthase 1 deficiency...". Arteriosclerosis, Thrombosis, and Vascular Biology.
- Significance: Contrasts SMS knockout effects (total SM reduction) vs. CerS knockout effects (chain-specific changes).
Sources
A Researcher's Guide: Cross-Validation of ELISA and LC-MS for Sphingomyelin Detection
For researchers in neurobiology, metabolic disease, and oncology, the accurate quantification of sphingomyelin (SM) is paramount. As a critical component of cell membranes and the myelin sheath surrounding neurons, and a key player in signaling pathways, fluctuations in SM levels can signify profound physiological or pathological changes.[1][2][3] The choice of analytical technique to measure this ubiquitous sphingolipid is a critical decision point in experimental design, directly impacting the specificity, sensitivity, and scope of the resulting data.
This guide provides an in-depth comparison of the two most common platforms for sphingomyelin quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple list of pros and cons to explore the fundamental principles, experimental workflows, and performance characteristics of each technique. Our goal is to equip you, the researcher, with the necessary insights to select the appropriate method for your specific scientific question and to understand the importance of cross-validating these distinct analytical systems.
The Core Principles: Antibody Recognition vs. Physicochemical Separation
The fundamental difference between ELISA and LC-MS lies in their mechanism of detection. ELISA relies on the highly specific, yet potentially fallible, recognition of an antigen by an antibody. In contrast, LC-MS identifies and quantifies molecules based on their intrinsic physicochemical properties—their polarity, mass, and fragmentation pattern.
Enzyme-Linked Immunosorbent Assay (ELISA)
For a small molecule like sphingomyelin, the most common format is the competitive ELISA .[4][5][6] The principle is an elegant competition:
-
A microplate is pre-coated with a known amount of sphingomyelin antigen.
-
The biological sample, containing an unknown amount of SM, is added to the wells along with a fixed amount of a primary antibody specific for SM.
-
The SM in the sample and the SM coated on the plate compete for binding to the limited number of antibody molecules.
-
After an incubation period, unbound reagents are washed away. The amount of antibody bound to the plate is then detected using an enzyme-linked secondary antibody, which catalyzes a color-changing reaction with a substrate.[4][7]
Crucially, the intensity of the final color is inversely proportional to the concentration of sphingomyelin in the original sample. A high SM concentration in the sample means less antibody will be available to bind to the plate, resulting in a weaker signal.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful two-dimensional analytical technique that physically separates and then identifies molecules.[8]
-
Liquid Chromatography (LC): A lipid extract from the biological sample is injected into the LC system. The sample travels through a column packed with a stationary phase (e.g., C18 for reversed-phase chromatography).[9][10] Based on their chemical properties, such as hydrophobicity, different lipid species travel through the column at different speeds, causing them to separate. This step is vital for reducing the complexity of the sample and mitigating "matrix effects" where other molecules interfere with the signal of the analyte of interest.[8][11]
-
Mass Spectrometry (MS): As the separated molecules exit the LC column, they enter the mass spectrometer. Here, they are ionized (given an electrical charge) and their mass-to-charge ratio (m/z) is measured with extreme precision. For enhanced specificity, a technique called tandem mass spectrometry (MS/MS) is universally employed for lipidomics.[12][13] A specific parent ion (e.g., the m/z corresponding to SM C18:1) is selected, fragmented into smaller pieces, and a specific, characteristic fragment ion (e.g., the phosphocholine headgroup at m/z 184) is detected.[10] This highly specific parent-fragment transition, known as Multiple Reaction Monitoring (MRM), allows for unambiguous identification and highly sensitive quantification.[13]
Experimental Workflows: A Step-by-Step Comparison
Understanding the hands-on process for each technique is essential for appreciating their respective demands on time, resources, and expertise.
Typical ELISA Protocol for Sphingomyelin
The ELISA workflow is highly standardized, often utilizing pre-packaged kits that streamline the process.[7][14]
-
Reagent Preparation: Bring all kit components (pre-coated plate, standards, buffers, antibodies) to room temperature. Prepare a standard curve by performing serial dilutions of the provided SM standard.
-
Sample Incubation: Add standards and biological samples to the appropriate wells of the 96-well plate.
-
Competitive Reaction: Immediately add the biotin-conjugated anti-SM antibody to each well. Cover the plate and incubate, typically for 45-60 minutes at 37°C.[5][14]
-
Wash: Aspirate the liquid from the wells and wash the plate multiple times with the provided wash buffer to remove unbound antibodies and sample components.
-
Secondary Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. This binds to the biotin on the antibodies that are attached to the plate. Incubate for 30-60 minutes at 37°C.[7][14]
-
Wash: Repeat the wash step to remove unbound Streptavidin-HRP.
-
Substrate Development: Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. The HRP enzyme catalyzes a reaction that produces a blue color. Incubate in the dark for 10-20 minutes.[5][14]
-
Stop Reaction: Add a stop solution (typically a strong acid) to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (absorbance) of each well at 450 nm using a microplate reader.
-
Calculate Results: Plot the standard curve and determine the SM concentration in the samples based on their absorbance values.
Sources
- 1. What Is Sphingomyelin? Structure, Metabolism, and Its Role in Human Health - MetwareBio [metwarebio.com]
- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Human Sphingomyelin ELISA Kit (A75019) [antibodies.com]
- 5. assaygenie.com [assaygenie.com]
- 6. esdchem.com.tr [esdchem.com.tr]
- 7. krishgen.com [krishgen.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. longdom.org [longdom.org]
- 13. Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. elkbiotech.com [elkbiotech.com]
A Researcher's Guide to C22:0 Sphingomyelin in Human Plasma: Establishing a Baseline in Healthy Populations
Introduction: The Significance of C22:0 Sphingomyelin
Sphingomyelins (SM) are a critical class of sphingolipids, integral to the structure and function of cell membranes, particularly within the nervous system and erythrocytes.[1] Beyond their structural role, specific molecular species of sphingomyelin, characterized by the length and saturation of their N-acyl chains, are emerging as key signaling molecules and potential biomarkers in a range of physiological and pathological states.[2][3]
This guide focuses on a specific very-long-chain species: C22:0 sphingomyelin (SM(d18:1/22:0)), also known as N-docosanoyl-D-erythro-sphingosylphosphorylcholine. Altered plasma levels of C22:0 SM have been implicated in various conditions, including obesity, insulin resistance, and cardiovascular disease.[3][4][5] For researchers and drug development professionals, understanding the baseline or "reference" values of this lipid in healthy individuals is paramount for interpreting data from disease models, clinical trials, and biomarker discovery studies.
The Challenge: Defining a Universal Reference Value
A single, universal reference range for C22:0 sphingomyelin in healthy human plasma is not well-established. Current research indicates that circulating levels are not static but are influenced by a confluence of demographic, lifestyle, and metabolic factors.[2] Studies have demonstrated significant variations based on:
-
Age and Sex: Most sphingomyelin species, including very-long-chain variants, tend to increase with age, with women generally exhibiting higher plasma levels and steeper age-related increases than men.[2]
-
Body Mass Index (BMI): While some studies show that higher BMI is associated with lower levels of C22:0 sphingomyelin, other very-long-chain SMs are positively correlated.[2] Conversely, other research indicates that serum C22:0 SM levels tend to be higher in obese individuals and correlate positively with BMI and body fat mass.[5]
-
Metabolic Health: C22:0 SM levels have been shown to correlate with parameters of insulin resistance, liver function, and lipid metabolism.[5]
-
Depressive Symptoms: Higher depressive symptoms have been associated with lower concentrations of C22:0 sphingomyelin.[2]
This variability underscores the necessity of comparing results to well-characterized control groups within each study rather than relying on a non-existent universal standard.
Comparative Analysis of C22:0 Sphingomyelin Levels in Healthy Adults
To provide a practical baseline, this section compiles and compares C22:0 sphingomyelin concentrations reported in the control cohorts of various peer-reviewed studies. These values serve as a contextual reference for researchers designing and interpreting their own experiments.
| Study Cohort & Demographics | C22:0 SM Species | Mean Concentration (Control Group) | Analytical Method | Reference |
| Young Adults (n=11, BMI=20-22, 18-27 years) | SM C22:0 | ~3.5 (arbitrary units, ratio to internal standard) | LC-MS/MS | Hanamatsu et al. (2014)[5] |
| Chinese Adults (Population-Based Cohort) | SM (d18:1/22:0) | Not explicitly stated for controls, but lower levels were associated with a reduced risk of Metabolic Syndrome. | LC-MS/MS | Wang et al. (2021)[6] |
| Adults with/without T2D Family History (n=100 FH-) | C22:0 SM | Constituted ~17% of total ceramides, which are precursors. Absolute SM values were lower in the FH- group. | LC/MS | Siddique et al. (2014)[7] |
| Baltimore Longitudinal Study of Aging (n=992, aged 55+) | Sphingomyelin C22:0 | Mean values varied by age and sex. For example, in males aged 55-64, the mean was ~14.7 µg/mL (SD 4.1). In females aged 55-64, the mean was ~16.5 µg/mL (SD 3.9). | HPLC-ESI-MS/MS | Seminara et al. (2014)[2] |
Note: Direct comparison between studies is challenging due to differences in cohort genetics, diet, analytical methods, and units of measurement (e.g., absolute concentrations vs. relative ratios).
Workflow for Accurate Quantification of C22:0 Sphingomyelin
The accurate quantification of C22:0 SM from plasma is critical for reliable and reproducible results. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard methodology.[5][8] Below is a detailed, self-validating workflow.
Experimental Workflow Diagram
Caption: Standard workflow for C22:0 SM quantification.
Detailed Step-by-Step Protocol
This protocol synthesizes common practices for robust sphingolipid analysis.[8][9]
1. Sample Collection and Preparation:
- Rationale: Proper sample handling is crucial to prevent lipid degradation. Fasting samples are preferred to minimize dietary lipid interference.
- Protocol:
- Collect whole blood into EDTA-containing tubes.
- Centrifuge at 1,500 x g for 15 minutes at 4°C within one hour of collection.
- Carefully aspirate the supernatant (plasma) and transfer to a fresh, labeled cryovial.
- Store samples at -80°C until analysis.
2. Lipid Extraction (Modified Bligh-Dyer Method):
- Rationale: This method efficiently separates lipids from aqueous components. The inclusion of a non-endogenous internal standard (IS) is essential for correcting analytical variability.
- Protocol:
- Thaw plasma samples on ice.
- To a 50 µL plasma aliquot in a glass tube, add 10 µL of an internal standard mix containing a known concentration of C17:0 Sphingomyelin.
- Add 1 mL of Chloroform:Methanol (1:2, v/v). Vortex thoroughly for 1 minute.
- Add 0.5 mL of Chloroform. Vortex for 1 minute.
- Add 0.5 mL of water. Vortex for 1 minute.
- Centrifuge at 1,000 x g for 10 minutes to induce phase separation.
- Carefully collect the lower organic phase containing the lipids using a glass pipette.
- Dry the extracted lipids under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., Acetonitrile/Isopropanol/Water 10/88/2 with 0.02% formic acid).[9]
3. LC-MS/MS Analysis:
- Rationale: Chromatographic separation on a C18 column separates sphingomyelin species by acyl chain length. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
- Protocol:
- Chromatography:
- Column: C18 reverse-phase column (e.g., Accucore C18, 2.1 x 150 mm, 2.6 µm).[9]
- Mobile Phase A: Acetonitrile/Water (1:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[9]
- Mobile Phase B: Acetonitrile/Isopropanol/Water (10:88:2, v/v/v) with 2 mM ammonium formate and 0.02% formic acid.[9]
- Gradient: A typical gradient would run from a high percentage of A to a high percentage of B over ~15-20 minutes to elute the lipids.
- Flow Rate: 0.4 mL/min.[9]
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Key Transition for SM(d18:1/22:0): The precursor ion corresponds to the protonated molecule [M+H]⁺. The specific product ion universally monitored for all sphingomyelins is m/z 184, which corresponds to the phosphocholine headgroup.[5]
- Dwell Time & Voltages: Optimize collision energy and other instrument-specific parameters for the C22:0 SM transition and the internal standard transition.
4. Quantification and Data Analysis:
- Rationale: Ratio-based quantification against the stable-isotope labeled or odd-chain internal standard corrects for variations in extraction efficiency and instrument response.
- Protocol:
- Integrate the chromatographic peak areas for the C22:0 SM MRM transition and the C17:0 SM (IS) MRM transition.
- Calculate the peak area ratio (C22:0 SM / C17:0 SM).
- Generate an eight-point calibration curve using known concentrations of a C22:0 SM authentic standard with a fixed concentration of the IS.[8]
- Determine the concentration of C22:0 SM in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the reference values of C22:0 sphingomyelin in healthy human plasma. The data clearly indicate that levels of this lipid are dynamic and influenced by multiple physiological factors. For researchers in basic science and drug development, this context is crucial for the accurate interpretation of experimental results. The provided LC-MS/MS workflow offers a robust and validated methodology for precise quantification.
Future research should aim to establish larger, more comprehensive reference cohorts, stratified by age, sex, ethnicity, and metabolic status. Such efforts will be invaluable for solidifying the role of C22:0 sphingomyelin as a reliable biomarker and for understanding its intricate role in human health and disease.
References
-
Pchelina, S., et al. (2021). Sphingomyelins of Local Fat Depots and Blood Serum as Promising Biomarkers of Cardiovascular Diseases. Biomedicines. Available from: [Link]
-
Prenner, J., et al. (2020). Low Plasma Sphingomyelin Levels Show a Weak Association with Poor Neurological Outcome in Cardiac Arrest Patients: Results from the Prospective, Observational COMMUNICATE Trial. Journal of Clinical Medicine. Available from: [Link]
-
Hammad, S. M., et al. (2010). Blood sphingolipidomics in healthy humans: impact of sample collection methodology. Journal of Lipid Research. Available from: [Link]
-
Summers, S. A., & Chaurasia, B. (2022). The Lard Works in Mysterious Ways: Ceramides in Nutrition-Linked Chronic Disease. Annual Review of Nutrition. Available from: [Link]
-
Guler, S., et al. (2018). Plasma ceramides and sphingomyelins increase in primary ciliary dyskinesia but decrease in cystic fibrosis. European Respiratory Journal. Available from: [Link]
-
Seminara, S., et al. (2014). Factors affecting longitudinal trajectories of plasma sphingomyelins. Metabolomics. Available from: [Link]
-
Siddique, A., et al. (2014). Plasma Sphingolipid Profile of Healthy Black and White Adults Differs Based on Their Parental History of Type 2 Diabetes. The Journal of Clinical Endocrinology & Metabolism. Available from: [Link]
-
Hanamatsu, I., et al. (2014). Altered levels of serum sphingomyelin and ceramide containing distinct acyl chains in young obese adults. Nutrition & Diabetes. Available from: [Link]
-
ResearchGate. (n.d.). Increased C16‐C18 and decreased C22‐C24 sphingolipids in myelin from 6W... ResearchGate. Available from: [Link]
-
Wang, C., et al. (2021). Plasma Sphingolipid Profile in Association with Incident Metabolic Syndrome in a Chinese Population-Based Cohort Study. Nutrients. Available from: [Link]
-
Lecomte, M., et al. (2022). Role of circulating sphingolipids in lipid metabolism: Why dietary lipids matter. Frontiers in Nutrition. Available from: [Link]
-
Okino, N., & Ito, M. (2014). Quantitative determination of sphingomyelin. Glycoscience Protocols (GlycoPODv2). Available from: [Link]
-
Wang, D., et al. (2021). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Preprints.org. Available from: [Link]
-
Medscape. (2025). Lab Values, Normal Adult. Medscape Reference. Available from: [Link]
-
Zhang, Y., et al. (2025). Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances. International Journal of Molecular Sciences. Available from: [Link]
-
Perrotta, R., et al. (2023). Characterization of a Neutral Sphingomyelinase Activity in Human Serum and Plasma. International Journal of Molecular Sciences. Available from: [Link]
-
Montefusco, S., et al. (2023). The Dark Side of Sphingolipids: Searching for Potential Cardiovascular Biomarkers. International Journal of Molecular Sciences. Available from: [Link]
Sources
- 1. Low Plasma Sphingomyelin Levels Show a Weak Association with Poor Neurological Outcome in Cardiac Arrest Patients: Results from the Prospective, Observational COMMUNICATE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting longitudinal trajectories of plasma sphingomyelins: the Baltimore Longitudinal Study of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sphingomyelins of Local Fat Depots and Blood Serum as Promising Biomarkers of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered levels of serum sphingomyelin and ceramide containing distinct acyl chains in young obese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Sphingolipid Profile in Association with Incident Metabolic Syndrome in a Chinese Population-Based Cohort Study [mdpi.com]
- 7. Plasma Sphingolipid Profile of Healthy Black and White Adults Differs Based on Their Parental History of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood sphingolipidomics in healthy humans: impact of sample collection methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
Analytical Platforms for Quantifying Dietary Impacts on C22 vs. C24 Sphingomyelin Composition: A Comparative Guide
As an application scientist specializing in lipidomics, I frequently consult with researchers investigating the metabolic impacts of dietary interventions. A recurring analytical bottleneck in these studies is the accurate quantification of very-long-chain sphingomyelins (VLC-SMs), specifically the ratio of C22:0 to C24:0 and C24:1 sphingomyelin.
Dietary habits, particularly high-fat diets (HFD), fundamentally alter the acyl-chain composition of the cellular sphingolipidome. For instance, HFD feeding has been shown to increase C18–C22 SMs while paradoxically decreasing C24 SMs in hepatic and renal tissues[1]. Because C24 sphingolipids (synthesized via Ceramide Synthase 2, CerS2) are generally protective against diet-induced steatohepatitis and insulin resistance, while shorter chain species can be pro-apoptotic, mapping this C22/C24 shift is critical for drug development and nutritional science[2].
However, quantifying this shift is analytically perilous due to severe isobaric interferences. This guide objectively compares the leading lipidomics platforms used to measure C22 vs. C24 SMs and provides a self-validating experimental workflow for targeted LC-MS/MS.
The Biological Mechanism: Why the C22/C24 Ratio Matters
Before analyzing the lipids, we must understand the causality of their synthesis. Dietary fatty acids do not randomly incorporate into cellular membranes. Their integration is highly regulated by specific enzymes.
When dietary lipid influx changes, substrate availability for Ceramide Synthases (CerS) shifts. CerS2 is uniquely responsible for N-acylating sphingosine with very-long-chain fatty acids (C22, C24)[2]. These ceramides are subsequently transported to the Golgi apparatus by the Ceramide Transfer Protein (CERT) and converted into C22 and C24 SMs by Sphingomyelin Synthase 2 (SMS2)[1].
Pathway of dietary fatty acids to C22/C24 sphingomyelin via CerS2 and SMS2.
Comparative Analysis of Lipidomics Platforms
The primary challenge in SM quantification is isobaric overlap. Sphingomyelin and Phosphatidylcholine (PC) both yield a phosphocholine headgroup fragment at m/z 184.1 in positive electrospray ionization (ESI)[3][4]. Without separation, the
Here is how different analytical alternatives handle these challenges:
Table 1: Performance Comparison of Analytical Platforms for C22/C24 SM
| Analytical Platform | Isobaric Resolution (PC vs SM) | Resolution of SM Isobars (e.g., d18:1/24:0 vs d18:0/24:1) | Spatial Mapping | Throughput | Best Use Case |
| Targeted LC-MS/MS (HILIC/RP-QqQ) | Excellent. Chromatographic separation prevents overlap[3]. | Excellent. Resolved via retention time or specific MS/MS fragments[4]. | None (Bulk analysis). | Medium (5-15 min/run). | Absolute quantification of dietary impacts in plasma/tissue. |
| Shotgun Lipidomics (Direct Infusion MS) | Poor. Requires high-res MS and complex isotopic deconvolution. | Poor. Cannot distinguish structural isomers without MS | None (Bulk analysis). | High (<3 min/run). | Rapid, semi-quantitative screening of broad lipid classes. |
| MALDI-Imaging Mass Spectrometry | Moderate. Relies on high mass-resolving power (e.g., FT-ICR). | Poor. Isobars often merge in spatial maps. | Excellent. Maps C22 vs C24 in specific tissue regions[1]. | Low (Hours/slide). | Visualizing regional lipid shifts (e.g., renal cortex vs medulla). |
The Verdict: For rigorous evaluation of dietary interventions, Targeted LC-MS/MS using a Triple Quadrupole (QqQ) remains the gold standard. While MALDI-IMS is unparalleled for demonstrating where the diet alters lipids (e.g., showing SMS2 deficiency decreases C22-SM specifically in the renal medulla[1]), only LC-MS/MS provides the absolute quantification necessary for robust statistical modeling.
Experimental Workflow: Targeted LC-MS/MS for C22/C24 SM
To build a self-validating system, we must design a protocol where the chemistry dictates the methodology. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) rather than Reversed-Phase (RP) chromatography. Why? HILIC elutes lipids by class based on their polar headgroups[6]. This ensures all SM species co-elute in a tight window that is completely separated from the PC elution window, entirely eliminating the PC-to-SM isobaric interference prior to mass spectrometry[3][6].
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Standard Spiking
-
Aliquot 10 µL of plasma or 10 mg of homogenized tissue (e.g., liver from HFD-fed mice).
-
Causality Check: Immediately spike in a non-endogenous internal standard (e.g., SM d18:1/17:0). This is non-negotiable; it corrects for matrix effects and ion suppression during ESI.
-
Add 50 µL of pre-cooled isopropanol (IPA) to precipitate proteins[6]. Vortex for 1 minute, incubate at -20°C for 10 minutes, and centrifuge at 10,300 x g for 10 minutes at 4°C. Extract the supernatant.
Step 2: HILIC Chromatographic Separation
-
Inject 2 µL of the extract onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Use a binary gradient: Mobile Phase A (Acetonitrile/Water 95:5 with 5 mM ammonium acetate) and Mobile Phase B (Acetonitrile/Water 50:50 with 5 mM ammonium acetate).
-
The ammonium acetate is critical; it drives the formation of
ions rather than sodium adducts, stabilizing the fragmentation pathway.
Step 3: Tandem Mass Spectrometry (MRM)
-
Operate the QqQ mass spectrometer in Positive ESI mode.
-
Set Multiple Reaction Monitoring (MRM) transitions targeting the cleavage of the phosphocholine headgroup (m/z 184.1)[4].
-
C22:0 SM: Precursor m/z 787.6
Product m/z 184.1 -
C24:1 SM: Precursor m/z 813.6
Product m/z 184.1 -
C24:0 SM: Precursor m/z 815.7
Product m/z 184.1
-
-
To differentiate the isobaric C24:0 SM from C24:1 dihydrosphingomyelin (both nominal mass 815), monitor secondary transitions targeting the sphingoid base (e.g., m/z 264 for d18:1 vs m/z 266 for d18:0)[4][7].
Step-by-step LC-MS/MS workflow for targeted quantification of C22 and C24 SMs.
Conclusion
When evaluating the impact of diet on the sphingolipidome, the shift from C24 to C22 sphingomyelin is a critical biomarker of metabolic distress and CerS2/SMS2 dysregulation. While Shotgun Lipidomics offers speed and MALDI-IMS offers spatial context, Targeted HILIC-LC-MS/MS is the only platform that provides the chromatographic resolution necessary to eliminate PC/SM isobaric interference and deliver self-validating, absolute quantification of these specific very-long-chain lipids.
References
1.[1] Imaging Mass Spectrometry Reveals Acyl-Chain- and Region-Specific Sphingolipid Metabolism in the Kidneys of Sphingomyelin Synthase 2-Deficient Mice. PLOS One (2016). URL:[Link] 2.[5] Liquid chromatography with dual parallel mass spectrometry and 31P nuclear magnetic resonance spectroscopy for analysis of sphingomyelin and dihydrosphingomyelin. USDA ARS / Elsevier (2006). URL:[Link] 3.[3] LC ESI-MS/MS of isobaric SM and PC species. ResearchGate / Plasma Lipid Profiling in a Large Population Based Cohort. URL:[Link] 4.[4] Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. LIPID MAPS. URL:[Link] 5.[7] Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines. PMC (2008). URL:[Link] 6.[6] LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. Waters Corporation (2018). URL:[Link] 7.[2] The impacts of dietary sphingomyelin supplementation on metabolic parameters of healthy adults: a systematic review and meta-analysis of randomized controlled trials. Frontiers in Nutrition / PMC (2024). URL:[Link]
Sources
- 1. Imaging Mass Spectrometry Reveals Acyl-Chain- and Region-Specific Sphingolipid Metabolism in the Kidneys of Sphingomyelin Synthase 2-Deficient Mice | PLOS One [journals.plos.org]
- 2. The impacts of dietary sphingomyelin supplementation on metabolic parameters of healthy adults: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lipidmaps.org [lipidmaps.org]
- 5. ars.usda.gov [ars.usda.gov]
- 6. waters.com [waters.com]
- 7. Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reproducible N-docosanoyl Sphingomyelin Extraction
Abstract
The accurate quantification of specific lipid species is fundamental to advancing research in lipidomics, neurobiology, and drug development. N-docosanoyl sphingomyelin (SM(d18:1/22:0)), a key component of cellular membranes, particularly in the nervous system, is of significant interest.[1][2] Its precise measurement, however, is critically dependent on the initial extraction step. Inconsistent extraction can introduce significant variability, undermining the validity of downstream quantitative analysis. This guide provides a comprehensive framework for evaluating and comparing the reproducibility of commercially available kits for the extraction of N-docosanoyl sphingomyelin. We present a detailed, self-validating experimental design, outline key performance metrics, and discuss the underlying principles of different extraction methodologies. The objective is to empower researchers to make informed decisions when selecting an extraction method, ensuring the generation of high-quality, reproducible data.
Introduction: The Critical Need for Reproducible Sphingomyelin Analysis
Sphingomyelins are a major class of sphingolipids, integral to the structure and function of animal cell membranes.[2][3] They are particularly enriched in the myelin sheath of neurons, highlighting their importance in the central nervous system.[1][2] Beyond their structural role, sphingomyelins and their metabolites, such as ceramide and sphingosine-1-phosphate, are crucial signaling molecules involved in cell proliferation, apoptosis, and inflammation.[4][5][6]
N-docosanoyl sphingomyelin, characterized by its C22:0 fatty acyl chain, is one of the many molecular species of sphingomyelin. Variations in the levels of specific sphingomyelins have been implicated in various pathological conditions, including neurodegenerative diseases and metabolic disorders, making their accurate quantification a priority.[1]
The analytical workflow for sphingolipid quantification typically involves three main stages: extraction from the biological matrix, chromatographic separation, and detection by mass spectrometry (LC-MS/MS).[4][7] The extraction phase is arguably the most critical source of potential error. An ideal extraction method should offer high recovery of the target analyte, effectively remove interfering substances (e.g., salts, proteins, and other lipid classes), and, most importantly, yield consistent results across replicate samples and different experimental batches. This guide focuses on this pivotal first step, providing the necessary tools to assess the reproducibility of different extraction kits.
A Framework for Comparing Extraction Methodologies
To objectively compare extraction kits, a robust and standardized experimental protocol is essential. This section outlines a detailed methodology designed to test key performance indicators. We will use three hypothetical but representative kit technologies as examples:
-
Kit A: Liquid-Liquid Extraction (LLE) - Based on the principles of the classic Folch or Bligh & Dyer methods, which use a chloroform/methanol/water solvent system to partition lipids.[8][9][10]
-
Kit B: Solid-Phase Extraction (SPE) - Utilizes a solid sorbent material (e.g., silica or a bonded phase) to selectively bind and elute lipids.[11][12][13]
-
Kit C: Single-Phase Extraction - A simplified method using a one-phase solvent system, such as methanol or a butanol/methanol mixture, designed for high-throughput applications.[14][15][16]
Experimental Workflow
The overall workflow for the comparison study is depicted below. The inclusion of a stable isotope-labeled internal standard (IS) at the very beginning of the process is non-negotiable; it is the cornerstone of a self-validating protocol, as it corrects for sample-to-sample variations in extraction efficiency and instrument response.
Caption: Comparative Experimental Workflow for Extraction Kit Evaluation.
Detailed Experimental Protocols
A. Sample Preparation:
-
Thaw a pooled human plasma sample (or other relevant biological matrix) on ice.
-
Vortex the sample to ensure homogeneity.
-
Prepare a stock solution of a stable isotope-labeled internal standard (IS), such as N-docosanoyl-d9-sphingomyelin (SM d18:1/22:0-d9), in methanol at a concentration of 1 µg/mL.
-
Spike the entire volume of pooled plasma with the IS stock solution to a final concentration of 50 ng/mL. This creates a single, homogenous quality control (QC) sample from which all replicates will be drawn.
-
Vortex the spiked plasma pool for 30 seconds and let it equilibrate on ice for 15 minutes.
B. Extraction Protocols (Hypothetical):
-
Kit A (LLE Protocol):
-
Aliquot 100 µL of the spiked plasma QC into a 2 mL glass tube.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex for 2 minutes.[17]
-
Add 125 µL of chloroform. Vortex for 30 seconds.[17]
-
Add 125 µL of water. Vortex for 30 seconds.[17]
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully aspirate the lower organic phase (~250 µL) and transfer to a clean tube, avoiding the protein disk at the interface.
-
-
Kit B (SPE Protocol):
-
Place a silica-based SPE cartridge (e.g., 100 mg) onto a vacuum manifold.
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of chloroform. Do not allow the cartridge to dry.
-
Aliquot 100 µL of the spiked plasma QC into a tube and add 900 µL of chloroform:methanol (2:1 v/v) to precipitate proteins. Vortex and centrifuge.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of chloroform to elute neutral lipids.
-
Elute the sphingomyelin fraction with 1 mL of chloroform:methanol:water (60:35:5 v/v/v).[13] Collect the eluate.
-
-
Kit C (Single-Phase Protocol):
C. Downstream Processing (Identical for all kits):
-
Evaporate the collected extracts to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried lipid film in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate).
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
D. LC-MS/MS Quantification:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[7]
-
Column: A C18 reversed-phase column is typically used for sphingolipid analysis.[15]
-
Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Analyte (SM d18:1/22:0): Monitor the transition from the precursor ion [M+H]+ to the characteristic phosphocholine headgroup fragment (m/z 184.1).
-
Internal Standard (SM d18:1/22:0-d9): Monitor the transition from its corresponding [M+H]+ precursor to the same m/z 184.1 fragment.
-
Key Performance Metrics and Data Interpretation
The reproducibility of an extraction kit is not a single value but a composite of several key performance indicators. By analyzing the LC-MS/MS data from the replicate extractions, we can calculate these metrics.
Performance Metrics
-
Recovery (%): While absolute recovery is difficult to measure without a certified reference material, relative recovery can be assessed by comparing the analyte/IS peak area ratio in the extracted samples to that of a post-extraction spiked sample. For this guide, we focus on consistency.
-
Precision (Coefficient of Variation, %CV): This is the most direct measure of reproducibility. It is calculated as (Standard Deviation of Peak Area Ratios / Mean of Peak Area Ratios) * 100. Lower %CV indicates higher precision.
-
Intra-assay Precision: Calculated from replicates (e.g., n=6) processed in a single batch.
-
Inter-assay Precision: Calculated from batches processed on different days to assess day-to-day variability.
-
-
Matrix Effect: Assesses the degree of ion suppression or enhancement caused by co-eluting compounds from the biological matrix. It can be estimated by comparing the analyte peak area in a post-extraction spiked sample to a pure standard in solvent. Values close to 100% are ideal.
-
Processing Time: The hands-on and total time required to process a set number of samples.
Hypothetical Comparative Data
The following table summarizes hypothetical data from the experimental workflow described above. This serves as an example of how to present and interpret the results.
| Performance Metric | Kit A (LLE) | Kit B (SPE) | Kit C (Single-Phase) | Ideal Value |
| Intra-Assay Precision (%CV, n=6) | 8.5% | 3.2% | 12.1% | < 15% |
| Inter-Assay Precision (%CV, 3 days) | 11.2% | 4.5% | 16.8% | < 15% |
| Relative Recovery Consistency (%CV) | 7.9% | 2.8% | 11.5% | As low as possible |
| Matrix Effect (Ion Suppression) | -35% | -8% | -50% | Minimal (close to 0%) |
| Hands-on Time (per 24 samples) | ~90 min | ~120 min | ~45 min | As low as possible |
| Cost per Sample | $ | As low as possible |
Interpretation of Results
Based on the hypothetical data:
-
Kit B (SPE) demonstrates superior performance in terms of reproducibility (lowest intra- and inter-assay %CV) and purity (minimal matrix effect). The solid-phase cleanup step is highly effective at removing interfering substances, leading to more consistent ionization in the mass spectrometer.[12] This makes it the ideal choice for studies where accuracy and precision are paramount.
-
Kit A (LLE) provides acceptable precision but suffers from moderate matrix effects. While based on the "gold standard" Bligh & Dyer or Folch methods, manual phase separation can introduce variability, and the extract is often less clean than that from SPE.[8][10]
-
Kit C (Single-Phase) is the fastest and most cost-effective option, making it suitable for high-throughput screening. However, this comes at the cost of significantly lower reproducibility and substantial matrix effects. The simple "crash and shoot" method does little to remove interferences, which can compromise data quality.[16]
Biological Context: The Sphingomyelin-Ceramide Axis
Understanding the biological relevance of the analyte adds context to the importance of its accurate measurement. N-docosanoyl sphingomyelin is part of a dynamic metabolic pathway. A key event is its hydrolysis by the enzyme sphingomyelinase (SMase) to produce ceramide, a potent signaling lipid that can trigger apoptosis and other cellular responses.[5][6][19]
Caption: The Sphingomyelin-Ceramide Signaling Axis at the Plasma Membrane.
This pathway highlights why precise measurement is crucial. A small, but consistent, change in the sphingomyelin pool, if measured unreliably, could be dismissed as noise. Conversely, high variability from a poorly reproducible extraction kit could create the illusion of a biological effect where none exists.
Conclusion and Recommendations
The selection of an N-docosanoyl sphingomyelin extraction kit is a critical decision that directly impacts data quality and reproducibility. There is no single "best" kit; the optimal choice depends on the specific requirements of the study.
-
For hypothesis-testing, mechanistic studies, or clinical biomarker validation where the highest accuracy and precision are required, a Solid-Phase Extraction (SPE)-based method (like our hypothetical Kit B) is strongly recommended. The superior cleanup minimizes matrix effects and provides the most reproducible results, justifying the higher cost and time investment.
-
For general-purpose research where reasonable performance is needed, a well-optimized Liquid-Liquid Extraction (LLE) method (Kit A) can be a cost-effective choice. However, meticulous and consistent execution of the protocol is vital to minimize operator-induced variability.
-
For high-throughput screening or discovery-phase lipidomics where thousands of samples must be processed, a Single-Phase Extraction method (Kit C) may be the only feasible option. Researchers must acknowledge the trade-offs in data quality and should consider implementing more rigorous quality control measures and potentially re-analyzing significant hits with a more robust method.
Ultimately, it is imperative for each laboratory to perform its own validation study using this guide as a framework. By systematically evaluating precision, matrix effects, and workflow efficiency, researchers can confidently select an extraction kit that ensures their data is not only accurate but, most importantly, reproducible.
References
-
Bligh, E.G., & Dyer, W.J. (1959). A rapid method for total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]
-
Guan, X. L., & Wenk, M. R. (2005). Sphingolipidomics: High-Throughput, Structure-Specific, and Quantitative Analysis of Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry. Methods in Enzymology, 432, 235-253. [Link]
-
Iverson, S. J., Lang, S. L. C., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287. [Link]
-
Liebisch, G., Drobnik, W., Reil, M., Trümbach, B., Arne, R., & Schmitz, G. (2004). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 45(8), 1511-1522. [Link]
-
Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., Ser-Saji, M., & Wang, E. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224. [Link]
-
Manirakiza, P., Covaci, A., & Schepens, P. (2001). Comparison of the Bligh & Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Journal of the American Oil Chemists' Society, 78(6), 615-618. [Link]
-
Ryckebosch, E., Muylaert, K., & Foubert, I. (2012). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Industrial & Engineering Chemistry Research, 51(40), 13245-13253. [Link]
-
Ruiz, J., Beltrán, E., & Gallardo, A. (2007). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Journal of Visualized Experiments, (10), e341. [Link]
-
The Medical Biochemistry Page. (2026, February 12). Sphingolipid Metabolism and the Ceramides. [Link]
-
Vesper, H., Schmelz, E. M., Nikolova-Karakashian, M. N., Dillehay, D. L., Lynch, D. V., & Merrill Jr, A. H. (1999). Sphingolipids in food and the emerging importance of sphingolipids to nutrition. The Journal of nutrition, 129(7), 1239-1250. [Link]
-
Wang, T. Y., Chen, C. L., & Shiao, M. S. (2013). Metabolic Profiling and Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatographic Science, 51(9), 830-841. [Link]
-
Zhang, W., et al. (2021). Validation and Application of a Protocol for the Extraction and Quantitative Analysis of Sphingomyelin in Erythrocyte Membranes. bioRxiv. [Link]
Sources
- 1. metabolon.com [metabolon.com]
- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 3. Biological functions of sphingomyelins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingomyelin Metabolism at the Plasma Membrane: Implications for Bioactive Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is Sphingomyelin? - Creative Proteomics Blog [creative-proteomics.com]
- 7. longdom.org [longdom.org]
- 8. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 10. vliz.be [vliz.be]
- 11. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. tabaslab.com [tabaslab.com]
- 18. biorxiv.org [biorxiv.org]
- 19. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Selecting and Validating High-Purity C22:0 Sphingomyelin Standards
For researchers, clinical scientists, and drug development professionals, the accuracy of quantitative bioanalysis is non-negotiable. When your work involves sphingolipid metabolism—a pathway increasingly implicated in metabolic diseases, cancer, and neurodegeneration—the quality of your analytical standards is the bedrock of your data's integrity[1]. C22:0 Sphingomyelin (N-docosanoyl-D-erythro-sphingosylphosphorylcholine), a significant long-chain sphingomyelin species, often requires precise quantification to understand its role in complex biological matrices[2][3].
This guide provides an in-depth comparison of commercially available high-purity C22:0 Sphingomyelin (SM d18:1/22:0) standards and presents a comprehensive, field-tested workflow for method validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As scientists, we don't just follow protocols; we must understand the causality behind each step to ensure our results are robust, reproducible, and compliant with regulatory expectations[4][5].
The Biological Significance of C22:0 Sphingomyelin
Sphingomyelins are not merely structural components of cell membranes; they are critical hubs in cellular signaling[6][7]. They are key constituents of lipid rafts, microdomains that organize signaling proteins and receptors[7]. The metabolism of sphingomyelin, through the action of sphingomyelinases, generates ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammatory responses[8][9]. C22:0 sphingomyelin, with its very long saturated fatty acyl chain, influences membrane fluidity and has been specifically linked to conditions like hepatic steatosis[2]. Therefore, accurately measuring its concentration is vital for elucidating disease mechanisms and evaluating therapeutic interventions.
Caption: Sphingomyelin-Ceramide Signaling Pathway.
Comparative Analysis of C22:0 Sphingomyelin Standards
The selection of an analytical standard is the first critical decision point in method development. The ideal standard must be of the highest purity to prevent analytical interference and ensure accurate calibration. Below is a comparison of commercially available C22:0 Sphingomyelin standards.
| Parameter | Supplier A (e.g., Avanti Polar Lipids) | Supplier B (e.g., Cayman Chemical) | Supplier C (e.g., Matreya LLC) |
| Product Name | N-docosanoyl-D-erythro-Sphingosylphosphorylcholine | C22 Sphingomyelin (d18:1/22:0) | C22 Sphingomyelin (d18:1/22:0) |
| Purity | >99% | ≥98% | ≥98% |
| Format | Powder | Powder | Powder |
| Molecular Formula | C45H91N2O6P | C45H91N2O6P | C45H91N2O6P |
| Molecular Weight | 787.19 g/mol | 787.2 g/mol | 787.2 g/mol |
| Solubility | Chloroform, Methanol, Ethanol | Ethanol, Methanol | Soluble in organic solvents |
| Storage | -20°C | -20°C | -20°C |
| Internal Standard Option | Stable isotope-labeled versions available (e.g., d9-C22:0 SM) | Often sold separately | Often sold separately |
Expert Insight: While all listed suppliers provide high-quality standards, the choice often comes down to the availability of a corresponding stable isotope-labeled (SIL) internal standard from the same source. For LC-MS/MS, using a SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, providing the most accurate correction for analytical variability[10]. Purchasing the analyte and its SIL-IS from the same supplier, when possible, ensures they have been characterized under similar quality control systems.
Validating an LC-MS/MS Method for C22:0 Sphingomyelin Quantification
Method validation is the documented process that proves an analytical method is suitable for its intended purpose[4]. Following guidelines from regulatory bodies like the FDA and EMA (which has adopted the ICH M10 guideline) is crucial for ensuring data integrity[4][5][10][11]. The following protocol outlines a comprehensive validation strategy.
Caption: LC-MS/MS Method Validation Workflow.
Experimental Protocol: Step-by-Step Guide
This protocol is designed for the quantification of C22:0 Sphingomyelin in human plasma.
1. Materials and Reagents:
-
C22:0 Sphingomyelin standard (e.g., Cayman Chemical, ≥98%)
-
C22:0-d9 Sphingomyelin internal standard (IS)
-
LC-MS grade Methanol, Acetonitrile, Isopropanol, Formic Acid, Water
-
Control human plasma (K2EDTA)
2. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 1 mg of C22:0 Sphingomyelin and dissolve in 1 mL of methanol.
-
IS Stock (1 mg/mL): Prepare the IS stock solution similarly.
-
Working Solutions: Serially dilute the stock solutions in methanol:water (1:1, v/v) to create working solutions for the calibration curve and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the analysis and foul the LC-MS system[12].
-
Procedure:
-
To 50 µL of plasma (calibrator, QC, or unknown sample), add 10 µL of the IS working solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for analysis.
-
4. LC-MS/MS Conditions:
-
Rationale: A C8 or C18 reversed-phase column is typically suitable for separating sphingolipids[13][14]. A gradient elution with a polar organic solvent like acetonitrile or isopropanol is used to effectively elute these hydrophobic molecules from the column. Positive electrospray ionization (ESI+) is preferred as the phosphocholine headgroup readily accepts a proton[15].
-
LC System: UPLC/HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v)
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 60% B, ramp to 98% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 1 minute. Total run time: ~5 minutes.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI, Positive Mode
-
MRM Transitions (example):
-
C22:0 Sphingomyelin: Q1 m/z 787.7 -> Q3 m/z 184.1 (Phosphocholine headgroup)
-
C22:0-d9 Sphingomyelin (IS): Q1 m/z 796.7 -> Q3 m/z 184.1
-
5. Validation Parameters and Acceptance Criteria (based on FDA/ICH Guidelines)[4][5][16]:
| Parameter | Purpose | Experiment | Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte from other matrix components. | Analyze ≥6 blank plasma lots. Check for interfering peaks at the retention time of the analyte and IS. | Response of interfering peaks should be <20% of the LLOQ response for the analyte and <5% for the IS[10]. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Analyze an 8-point calibration curve (e.g., 1-1000 ng/mL) in three separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in triplicate over three separate runs (n=9 total per level). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ)[12]. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | The lowest point on the calibration curve. | Signal-to-noise ratio >10. Accuracy within ±20% and precision (%CV) ≤20%[5][12]. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Test QC samples after various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (storage temp), post-preparative (autosampler). | Mean concentration of stored QCs should be within ±15% of nominal values. |
Conclusion
The successful validation of a bioanalytical method for C22:0 Sphingomyelin hinges on two foundational pillars: the selection of a high-purity, well-characterized analytical standard and a rigorous, systematic validation protocol grounded in established regulatory guidelines. By understanding the rationale behind each experimental choice—from the selection of an internal standard to the specific acceptance criteria for each validation parameter—researchers can ensure their quantitative data is not only accurate and precise but also defensible. This guide provides the framework and technical insights necessary to confidently purchase and implement C22:0 Sphingomyelin standards, ultimately leading to higher quality data in the critical field of sphingolipid research.
References
-
Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Journal of Clinical Biochemistry and Nutrition. Available from: [Link]
-
Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available from: [Link]
-
Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. Available from: [Link]
-
Development and Validation of UPLC-MS/MS Analysis for Sphingolipids Isolated from Velvet Antlers of Cervus elaphus. ACS Omega. Available from: [Link]
-
An LC/MS/MS method for the simultaneous determination of individual sphingolipid species in B cells. ResearchGate. Available from: [Link]
-
Sphingomyelin and its role in cellular signaling. Advances in Experimental Medicine and Biology. Available from: [Link]
-
C22 Sphingomyelin. PubChem. Available from: [Link]
-
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS. Available from: [Link]
-
Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. Journal of Visualized Experiments. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. Journal of Visualized Experiments. Available from: [Link]
-
Sphingomyelin and derivatives as cellular signals. Cellular Signalling. Available from: [Link]
-
Sphingomyelin, ORAI1 channels, and cellular Ca2+ signaling. The Journal of General Physiology. Available from: [Link]
-
Metabolic Profiling and Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry. Longdom Publishing. Available from: [Link]
-
Sphingomyelin. Wikipedia. Available from: [Link]
-
ICH Q2(R2) guideline on validation of analytical procedures. European Medicines Agency. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
-
Sphingolipid signaling pathway. CUSABIO. Available from: [Link]
-
Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis. SciSpace. Available from: [Link]
-
The nutritional functions of dietary sphingomyelin and its applications in food. Frontiers in Nutrition. Available from: [Link]
-
Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis. International Journal of Analytical Chemistry. Available from: [Link]
Sources
- 1. Frontiers | The nutritional functions of dietary sphingomyelin and its applications in food [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Sphingomyelin and its role in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 8. Sphingomyelin and derivatives as cellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS [jstage.jst.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
Safety Operating Guide
Personal protective equipment for handling C22 Sphingomyelin
Operational Safety & Handling Guide: C22 Sphingomyelin
Part 1: Executive Safety Strategy
The Hazard Paradox: While C22 Sphingomyelin (N-Docosanoyl-D-erythro-sphingosylphosphorylcholine, CAS: 94359-12-3) itself is often classified as non-hazardous by GHS standards [1], the operational workflow presents significant risks.[1][2] The long-chain fatty acid (C22:[1][2]0) renders this lipid highly hydrophobic and crystalline, necessitating the use of aggressive halogenated solvents (e.g., Chloroform) and elevated temperatures for solubilization.[1]
Your safety protocol must shift focus from the substance to the solvent system and process conditions.
Part 2: PPE & Engineering Controls Matrix
This matrix is designed to scale protection based on the specific phase of experimentation.
| Operational Phase | Primary Hazard | Respiratory Protection | Hand Protection | Eye/Body Protection | Engineering Control |
| 1.[1][2] Retrieval & Equilibration | Condensation (Hydrolysis risk) | N/A | Nitrile (Standard 4 mil) | Safety Glasses | Desiccator / Dry Box |
| 2.[1][2] Weighing (Solid) | Particulates / Static | N95 (if outside hood) | Nitrile (Standard 4 mil) | Safety Glasses + Lab Coat | Analytical Balance Enclosure |
| 3.[1][2] Reconstitution (Solvent) | Chloroform/Methanol Vapors | Half-face respirator w/ OV Cartridges (if hood fails) | PVA or Viton (Chloroform resistant) | Chemical Splash Goggles | Fume Hood (Face velocity >100 fpm) |
| 4.[1][2] Sonication/Heating | Aerosolization of Solvents | As above | Double-glove (Nitrile over PVA) | Face Shield (Thermal/Splash) | Fume Hood + Sonicator Enclosure |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Critical Glove Note: Standard Nitrile gloves degrade rapidly (<5 mins) upon contact with Chloroform.[1][2] For reconstitution, use Polyvinyl Alcohol (PVA) or Viton gloves, or employ a "Silver Shield" laminate liner under nitrile gloves for dexterity [2].[1]
Part 3: Operational Protocol (Step-by-Step)
Phase A: The "Dry" Chain (Prevention of Degradation)
Objective: Prevent hydrolysis and oxidation before the lipid is even opened.[1][2][3]
-
Thermal Equilibration: Remove the vial from -20°C storage. Do not open immediately.
-
Static Control: C22 Sphingomyelin is a fluffy, electrostatic powder. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent loss of material during weighing.
Phase B: Solubilization (The High-Risk Phase)
Objective: Overcome the high phase transition temperature (Tm) safely.[1][2][3]
-
Solvent Selection: Prepare a Chloroform:Methanol (2:1 v/v) mixture.
-
Why: C22 is a Very Long Chain Fatty Acid (VLCFA) lipid.[3] Pure methanol or ethanol is often insufficient to disrupt the Van der Waals forces between the C22 tails [4].
-
-
Vapor Control: Move all operations to a certified chemical fume hood.
-
Thermal Assist:
-
Challenge: The Tm of C22 Sphingomyelin is high (~40–50°C).[3] It may not dissolve at RT.
-
Protocol: Warm the solvent/lipid mixture to 45°C in a water bath.
-
Safety Check: Heating chloroform increases vapor pressure significantly. Ensure the vial is loosely capped (to prevent pressure buildup) but covered to minimize evaporation, and keep the sash low.
-
-
Sonication: If the solution remains cloudy (indicating lipid vesicles rather than true solution), bath sonicate for 5 minutes. Wear hearing protection.
Phase C: Storage of Aliquots
-
Inert Gas Purge: Overlay aliquots with Argon or Nitrogen gas before sealing. This displaces oxygen and prevents oxidative degradation of the sphingoid base.
-
Vessel Choice: Use Glass (Borosilicate) or Teflon vials.
-
Warning: Never use polypropylene (standard Eppendorf tubes) with chloroform; plasticizers will leach into your sample, contaminating mass spec or cell culture data [5].[3]
-
Part 4: Waste & Disposal Logic
-
Solid Waste: Tips and empty vials contaminated with trace lipid can generally be disposed of in standard lab trash (verify with local EHS), as Sphingomyelin is non-toxic.[3]
-
Liquid Waste (The Critical Stream):
-
Halogenated Solvent Waste: Any solution containing Chloroform must go into the Halogenated waste stream. Do NOT mix with general organic waste (non-halogenated), as this incurs significant disposal cost penalties and chemical incompatibility risks.[3]
-
Part 5: Workflow Visualization
The following diagram illustrates the critical control points (CCPs) where safety or product integrity is at highest risk.
Figure 1: Operational workflow for C22 Sphingomyelin, highlighting the transition from product protection (Green) to personnel protection (Red) during solvent handling.
References
-
University of North Carolina at Chapel Hill. (2020). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link][1][2][3]
-
Avanti Polar Lipids. (2024). Storage & Handling of Lipids. Retrieved from [Link]
-
Goñi, F. M., & Alonso, A. (2006). Sphingomyelinases: enzymology and membrane activity. FEBS Letters. Retrieved from [Link]
-
Eppendorf. (2021).[3] Chemical Resistance of Consumables. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
